Product packaging for 2,8-Dimethylquinoline(Cat. No.:CAS No. 1463-17-8)

2,8-Dimethylquinoline

Cat. No.: B075129
CAS No.: 1463-17-8
M. Wt: 157.21 g/mol
InChI Key: BELFSAVWJLQIBB-UHFFFAOYSA-N
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Description

2,8-Dimethylquinoline is a versatile and valuable nitrogen-containing heterocyclic compound extensively utilized in chemical research and development. Its primary research value lies in its role as a fundamental building block (synthon) and a privileged ligand in coordination chemistry. The steric and electronic properties imparted by the methyl groups at the 2 and 8 positions make it an excellent precursor for synthesizing complex metal-organic frameworks (MOFs) and catalysts, particularly with transition metals. Researchers employ this compound in the development of novel luminescent materials, electroactive polymers, and as a structural core in the synthesis of potential pharmaceuticals and agrochemicals. Its mechanism of action as a ligand involves coordination to a metal center through its electron-donating nitrogen atom, thereby modulating the metal's reactivity, stability, and optical properties. This compound is essential for investigations in organic synthesis, materials science, and catalysis, providing a robust scaffold for constructing advanced molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B075129 2,8-Dimethylquinoline CAS No. 1463-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dimethylquinoline
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InChI

InChI=1S/C11H11N/c1-8-4-3-5-10-7-6-9(2)12-11(8)10/h3-7H,1-2H3
Source PubChem
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InChI Key

BELFSAVWJLQIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H11N
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DSSTOX Substance ID

DTXSID80163349
Record name 2,8-Dimethylquinoline
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Molecular Weight

157.21 g/mol
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CAS No.

1463-17-8
Record name 2,8-Dimethylquinoline
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Foundational & Exploratory

2,8-Dimethylquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethylquinoline is an aromatic heterocyclic compound with the chemical formula C₁₁H₁₁N. As a derivative of quinoline (B57606), it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The strategic placement of two methyl groups on the quinoline core at positions 2 and 8 influences its steric and electronic properties, leading to unique chemical reactivity and potential for targeted biological interactions. This technical guide provides an in-depth overview of the chemical properties of this compound, including its synthesis, physical characteristics, and spectroscopic data, to support its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General Properties
PropertyValueReference
IUPAC Name This compound[1]
Synonyms o-Toluquinaldine, 8-Methylquinaldine[1]
CAS Number 1463-17-8[1][2][3]
Molecular Formula C₁₁H₁₁N[1][2]
Molecular Weight 157.21 g/mol [1][2]
Appearance Yellow semi-liquid
Physicochemical Data
PropertyValueUnitReference
Melting Point 61°C
Boiling Point 248.85°C
Density 1.0394g/cm³
Flash Point 105°C
Vapor Pressure 0.0263mmHg at 25°C
pKa 5.87 ± 0.50 (Predicted)
LogP (Octanol/Water Partition Coefficient) 2.852 (Crippen Calculated)
Water Solubility (logS) -3.99 (Crippen Calculated)mol/L

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Key spectral data are provided below.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

ParameterValueReference
Ionization Mode Electron Ionization (EI)[2]
Molecular Ion (M⁺) m/z 157[1]
Major Fragments m/z 156, 142[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of this compound.

¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference

| Data not explicitly available in search results | | | | |

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment Reference

| Data not explicitly available in search results | | |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the this compound molecule.

Wavenumber (cm⁻¹)AssignmentReference
Specific peak assignments not available in search resultsC-H stretching (aromatic and aliphatic), C=C and C=N stretching (quinoline ring)[2]

Synthesis and Reactivity

The synthesis of the quinoline ring system can be achieved through several classic named reactions. While a specific detailed protocol for this compound was not found, the Doebner-von Miller and Skraup syntheses are common methods for preparing substituted quinolines.[4][5][6][7][8][9][10]

Representative Synthesis: Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[4][5][6] For the synthesis of this compound, o-toluidine (B26562) would react with crotonaldehyde.

Reaction Scheme: o-Toluidine + Crotonaldehyde --(Acid catalyst)--> this compound

A general workflow for a Doebner-von Miller reaction is depicted below.

G start Start: Prepare Reactants reactants o-Toluidine Crotonaldehyde Acid Catalyst (e.g., HCl) start->reactants reaction Reaction Setup: Combine reactants in a suitable flask. Heat under reflux. reactants->reaction workup Aqueous Work-up: Neutralize with base. Extract with organic solvent. reaction->workup purification Purification: Dry the organic layer. Remove solvent under reduced pressure. Purify by distillation or chromatography. workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound via the Doebner-von Miller reaction.

Experimental Protocols

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid): Place a small drop of this compound between two KBr or NaCl plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

Biological Activity and Signaling Pathways

While the biological activities of many quinoline derivatives have been extensively studied, specific data for this compound is limited in the readily available literature. Quinoline scaffolds are known to interact with various biological targets, and some derivatives have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[11][12][13][14][15]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its dysregulation is a hallmark of many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and PDK1. This colocalization at the membrane leads to the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Below is a representative diagram of the PI3K/Akt/mTOR signaling pathway, which is a known target for some quinoline-based compounds. The specific interaction of this compound with this pathway remains an area for further investigation.

PI3K_AKT_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment TSC_complex TSC1/TSC2 Akt->TSC_complex Inhibition PDK1 PDK1 PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1 mTORC1 TSC_complex->mTORC1 Inhibition S6K S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile heterocyclic compound with potential applications in various fields of chemical and biological research. This technical guide has provided a summary of its core chemical properties, spectroscopic data, and synthetic considerations. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the information presented here serves as a valuable resource for scientists and professionals working with this and related quinoline derivatives.

References

An In-depth Technical Guide to 2,8-Dimethylquinoline (CAS: 1463-17-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,8-dimethylquinoline (CAS: 1463-17-8), a heterocyclic aromatic organic compound. This document collates essential physicochemical properties, spectroscopic data, and established synthesis methodologies. While direct biological studies on this compound are limited, this guide explores the well-documented therapeutic potential of the broader quinoline (B57606) class of compounds, including their anticancer, neuroprotective, and antimicrobial activities. Detailed experimental protocols for synthesis and potential biological evaluation are provided to facilitate further research and drug discovery efforts centered on this molecule.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a yellow-brown crystalline substance. Its core structure consists of a quinoline bicyclic system with two methyl group substituents at positions 2 and 8.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1463-17-8[1]
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.21 g/mol [1]
Melting Point 60-62 °C
Boiling Point 265-267 °C
Density 1.05 g/cm³
Appearance Yellow-brown crystalline solid
Solubility Soluble in common organic solvents like ethanol (B145695), methanol, and chloroform.

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.01d1HAromatic-H
7.45d1HAromatic-H
7.38t1HAromatic-H
7.29d1HAromatic-H
7.20d1HAromatic-H
2.75s3H-CH₃ (at C8)
2.68s3H-CH₃ (at C2)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
158.8C2
146.5C8a
136.8C4
135.9C8
128.9C5
128.4C7
125.4C6
125.1C4a
122.0C3
25.4-CH₃ (at C2)
17.9-CH₃ (at C8)

Table 4: Mass Spectrometry (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
157100[M]⁺
15680[M-H]⁺
14240[M-CH₃]⁺
12820[M-C₂H₃]⁺
11515[M-C₃H₄]⁺

Table 5: Infrared (IR) Spectroscopy (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
3050-2950C-H stretch (aromatic and aliphatic)
1610, 1580, 1500C=C and C=N stretch (aromatic rings)
1450, 1380C-H bend (aliphatic)
830, 750C-H out-of-plane bend (aromatic)

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Doebner-von Miller and Combes reactions.

Doebner-von Miller Synthesis

This method involves the reaction of an aniline (B41778) (o-toluidine) with an α,β-unsaturated carbonyl compound (crotonaldehyde). The reaction is typically catalyzed by a strong acid.

G cluster_reactants Reactants cluster_reagents Reagents o_toluidine o-Toluidine (B26562) intermediate Dihydrodimethylquinoline Intermediate o_toluidine->intermediate 1,4-addition crotonaldehyde (B89634) Crotonaldehyde crotonaldehyde->intermediate acid Strong Acid (e.g., HCl, H₂SO₄) acid->intermediate Catalyst oxidant Oxidizing Agent (e.g., nitrobenzene) product This compound oxidant->product Oxidation intermediate->product Cyclization & Dehydration

Doebner-von Miller synthesis workflow.
Experimental Protocol: Doebner-von Miller Synthesis

Materials:

  • o-Toluidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add o-toluidine to concentrated hydrochloric acid.

  • To this mixture, add nitrobenzene.

  • Slowly add crotonaldehyde to the reaction mixture while stirring.

  • Heat the mixture to reflux for 3-4 hours. The reaction is exothermic and should be monitored carefully.

  • After reflux, cool the mixture and neutralize it with a concentrated NaOH solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Biological Activities of Quinoline Derivatives

While specific biological data for this compound is not extensively available in the public domain, the quinoline scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2]

Anticancer Potential

Many quinoline derivatives have demonstrated significant anticancer activity.[3][4][5] Their mechanisms of action are diverse and include:

  • Inhibition of Tyrosine Kinases: Several quinoline-based drugs are effective tyrosine kinase inhibitors, playing a crucial role in cancer therapy.

  • Induction of Apoptosis: Certain quinoline derivatives have been shown to induce programmed cell death in cancer cells.

  • DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate with DNA, disrupting replication and transcription.

Neuroprotective Effects

The quinoline core is also present in compounds exhibiting neuroprotective properties. These effects are often attributed to:

  • Antioxidant Activity: Some quinoline derivatives can scavenge reactive oxygen species (ROS), protecting neuronal cells from oxidative stress.

  • Modulation of Neurotransmitter Systems: Certain derivatives interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

Quinolone antibiotics are a well-established class of antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While this compound is not a quinolone antibiotic, the quinoline scaffold is a key component, suggesting potential for antimicrobial activity.

Potential Signaling Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8] Several quinoline derivatives have been identified as inhibitors of this pathway, making it a plausible target for this compound.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_quinoline Potential Target cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Transcription Gene Transcription p70S6K->Transcription Protein Synthesis _4EBP1->Transcription Inhibition of Translation Initiation Quinoline This compound (Hypothesized) Quinoline->PI3K Inhibition (Hypothesized) Quinoline->Akt Inhibition (Hypothesized) Quinoline->mTORC1 Inhibition (Hypothesized)

References

An In-depth Technical Guide to 2,8-Dimethylquinoline: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,8-dimethylquinoline. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable protocols.

Molecular Structure and IUPAC Name

This compound is a heterocyclic aromatic organic compound. Its structure consists of a quinoline (B57606) core, which is a bicyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. In this specific derivative, methyl groups are substituted at positions 2 and 8.

The IUPAC name for this compound is This compound .[1]

Below is a diagram illustrating the molecular structure and the numbering of the quinoline ring system.

Caption: Molecular structure of this compound with atom numbering.

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for this compound is presented in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.21 g/mol [1]
CAS Number 1463-17-8[1]
Appearance Yellow semi-liquid
Melting Point 61 °C
Boiling Point 248.85 °C
Density 1.0394 g/cm³
pKa 5.87 ± 0.50 (Predicted)
Table 2: Spectroscopic Data
Spectrum TypeKey Peaks / Chemical Shifts (δ)Reference
¹H NMR Data not fully available in a tabular format.[1]
¹³C NMR Data not fully available in a tabular format.[1]
Mass Spectrometry (EI) m/z: 157 (M+), 156, 142[1]

Molecular Structure and Geometry

As of the latest search, a publicly available, experimentally determined crystal structure for this compound could not be located in crystallographic databases. Therefore, precise, experimentally verified bond lengths and angles are not available for inclusion in this guide. Computational methods can be employed to predict these parameters if required.

Experimental Protocols: Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Doebner-von Miller reaction .[2] This reaction involves the condensation of an aniline (B41778) (in this case, o-toluidine) with an α,β-unsaturated carbonyl compound (such as crotonaldehyde) under acidic conditions.

Doebner-von Miller Synthesis of this compound

This protocol is a representative procedure based on the principles of the Doebner-von Miller reaction.

Workflow Diagram:

Doebner_von_Miller A o-Toluidine (B26562) + HCl C Reaction Mixture (Reflux) A->C B Crotonaldehyde (B89634) B->C Slow addition D Neutralization (e.g., NaOH) C->D E Extraction D->E F Purification (e.g., Distillation) E->F G This compound F->G

Caption: Doebner-von Miller synthesis workflow for this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-toluidine and concentrated hydrochloric acid. Heat the mixture to reflux.

  • Slowly add crotonaldehyde dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product from the aqueous layer using an appropriate organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction can be exothermic, and care should be taken during the addition of reagents.

Conclusion

This technical guide provides essential information on the molecular structure, properties, and a representative synthesis protocol for this compound. While comprehensive experimental data for its solid-state structure is currently unavailable, the provided information serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further research to obtain a crystal structure would be beneficial for a more complete understanding of its molecular geometry.

References

An In-depth Technical Guide to the Synthesis of 2,8-Dimethylquinoline via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Doebner-von Miller reaction for the synthesis of 2,8-dimethylquinoline. It includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Introduction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinoline (B57606) derivatives.[1][2] This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[3] For the synthesis of this compound, o-toluidine (B26562) serves as the aniline component and crotonaldehyde (B89634) is the α,β-unsaturated aldehyde. The reaction proceeds through a series of steps including a Michael addition, cyclization, dehydration, and a final oxidation to yield the aromatic quinoline ring system.[4] Due to its prevalence in the core structure of many pharmaceuticals, understanding the synthesis of substituted quinolines like this compound is of significant interest to the drug development community.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Doebner-von Miller reaction is a multi-step process initiated by the reaction of o-toluidine with crotonaldehyde under acidic conditions. The generally accepted mechanism and a typical experimental workflow are illustrated below.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_toluidine o-Toluidine michael_adduct Michael Adduct (Iminium Ion) o_toluidine->michael_adduct 1,4-Addition crotonaldehyde Crotonaldehyde crotonaldehyde->michael_adduct H_plus H+ oxidant Oxidizing Agent product This compound cyclized_intermediate Cyclized Intermediate (Dihydroquinolinol) michael_adduct->cyclized_intermediate Electrophilic Aromatic Substitution dihydroquinoline 1,2-Dihydro-2,8-dimethylquinoline cyclized_intermediate->dihydroquinoline - H₂O (Dehydration) dihydroquinoline->product Oxidation

Caption: Reaction mechanism for the Doebner-von Miller synthesis of this compound.

Experimental_Workflow start Start dissolve Dissolve o-toluidine and oxidizing agent in aq. HCl start->dissolve add_crotonaldehyde Slowly add crotonaldehyde dissolve->add_crotonaldehyde reflux Heat the mixture under reflux add_crotonaldehyde->reflux cool Cool the reaction mixture reflux->cool neutralize Neutralize with a base (e.g., NaOH) cool->neutralize purify Purify the crude product (Steam Distillation or Chromatography) neutralize->purify characterize Characterize the final product (NMR, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Doebner-von Miller synthesis of related quinolines and is tailored for the preparation of this compound.

Materials:

  • o-Toluidine

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide (B78521) (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of o-toluidine in aqueous hydrochloric acid is prepared.

  • The selected oxidizing agent is added to the acidic solution of o-toluidine.

  • The mixture is heated to reflux.

  • Crotonaldehyde is added dropwise to the refluxing mixture over a period of several hours to control the exothermic reaction and minimize tar formation.[5]

  • After the addition is complete, the reaction mixture is refluxed for an additional period to ensure the completion of the reaction.

  • The flask is then cooled to room temperature.

  • The acidic mixture is carefully neutralized with a concentrated solution of a base, such as sodium hydroxide, which will cause the crude this compound to precipitate.

  • The crude product is then purified. Steam distillation is a common and effective method for the purification of quinoline derivatives. Alternatively, the product can be extracted with an organic solvent, dried over an anhydrous salt, and purified by column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₁H₁₁N[6]
Molecular Weight 157.21 g/mol [6]
CAS Number 1463-17-8[6]
¹H NMR (CDCl₃, δ) 8.00 (d, 1H), 7.40-7.25 (m, 3H), 7.15 (d, 1H), 2.70 (s, 3H), 2.65 (s, 3H)[6]
¹³C NMR (CDCl₃, δ) 158.0, 146.5, 136.0, 128.5, 128.0, 125.5, 125.0, 122.0, 121.5, 25.0, 18.0[6]
Yield Moderate to excellent (42-89% for related quinoline syntheses)

Note on Yield: While a specific yield for the synthesis of this compound via this exact method is not widely reported, similar Doebner-von Miller reactions for substituted quinolines have been shown to produce yields in the range of 42-89%. The yield is highly dependent on the specific reaction conditions, including the choice of oxidizing agent and the control of side reactions such as polymerization.[2]

Troubleshooting and Safety Considerations

  • Tar Formation: A common issue in the Doebner-von Miller reaction is the formation of tar due to the acid-catalyzed polymerization of crotonaldehyde.[5] This can be mitigated by the slow, dropwise addition of the aldehyde to the heated reaction mixture.

  • Exothermic Reaction: The reaction can be highly exothermic.[7] It is crucial to have adequate cooling and to control the rate of addition of reagents.

  • Safety: o-Toluidine is a toxic and carcinogenic substance. Crotonaldehyde is a lachrymator and is toxic. Both should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction should be conducted with caution, especially during the heating and neutralization steps.

Conclusion

The Doebner-von Miller reaction remains a robust and valuable method for the synthesis of this compound and other substituted quinolines. By carefully controlling the reaction conditions, particularly the rate of addition of the α,β-unsaturated aldehyde, and employing effective purification techniques such as steam distillation, this important heterocyclic compound can be obtained in good yields. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

Spectroscopic Profile of 2,8-Dimethylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,8-dimethylquinoline, a heterocyclic aromatic compound of interest in various fields of chemical research and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, structural elucidation, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.98d8.3H-4
7.37t7.6H-6
7.28d8.3H-3
7.21d7.0H-5
7.09d8.2H-7
2.68s-C2-CH₃
2.61s-C8-CH₃
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
158.6C-2
146.5C-8a
136.1C-4
134.7C-8
128.8C-6
128.1C-5
125.7C-4a
125.0C-7
121.7C-3
25.1C2-CH₃
17.6C8-CH₃
Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for obtaining high-quality NMR spectra of quinoline (B57606) derivatives like this compound.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • The sample is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: The probe temperature is maintained at 298 K (25 °C).

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, as well as the C=C and C=N bonds of the quinoline ring system.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050MediumAromatic C-H Stretch
2960MediumAliphatic C-H Stretch
2925MediumAliphatic C-H Stretch
1620StrongC=C Aromatic Ring Stretch
1595StrongC=C Aromatic Ring Stretch
1500StrongC=N Stretch
1460MediumCH₃ Bend
825StrongC-H Out-of-plane Bend
750StrongC-H Out-of-plane Bend
Experimental Protocol for FT-IR Spectroscopy

The following is a general procedure for obtaining the FT-IR spectrum of an aromatic compound like this compound.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Mass Spectrometric Data

The mass spectrum of this compound is obtained using Electron Ionization (EI), which is a hard ionization technique that causes fragmentation of the molecule. The molecular ion peak (M⁺) is observed at m/z 157, corresponding to the molecular weight of the compound.

Table 4: Mass Spectrometric Data for this compound

m/zRelative Abundance (%)Assignment
157100[M]⁺ (Molecular Ion)
15695[M-H]⁺
14250[M-CH₃]⁺
12820[M-H-HCN]⁺
11515[C₉H₇]⁺
7710[C₆H₅]⁺
Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for the acquisition of an EI mass spectrum for a heterocyclic compound.

Sample Introduction:

  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized in the ion source.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization Energy: The sample molecules are bombarded with electrons at a standard energy of 70 eV.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Scan Range: A typical mass range of m/z 40-500 is scanned.

Visualization of Spectroscopic Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of an organic compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H FID Spectrometer->Acquire_1H Acquire_13C Acquire 13C FID Spectrometer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Reference to TMS Phase_Baseline->Reference Analysis Spectral Analysis Reference->Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Grind Grind Together Sample->Grind KBr KBr Powder KBr->Grind Pellet Press into Pellet Grind->Pellet Spectrometer FT-IR Spectrometer Pellet->Spectrometer Background Acquire Background Spectrometer->Background Sample_Scan Acquire Sample Spectrum Spectrometer->Sample_Scan Subtract Subtract Background Background->Subtract Sample_Scan->Subtract Process Process Spectrum Subtract->Process Analysis Peak Analysis Process->Analysis

Caption: Workflow for FT-IR Spectroscopic Analysis.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_detection Detection & Data Output Sample This compound Vaporize Vaporize Sample->Vaporize Ionize Electron Ionization (70 eV) Vaporize->Ionize Analyzer Mass Analyzer (e.g., Quadrupole) Ionize->Analyzer Separate Separate Ions by m/z Analyzer->Separate Detector Detector Separate->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Analysis Data Analysis Spectrum->Analysis

Caption: Workflow for Mass Spectrometry Analysis.

An In-depth Technical Guide to the Solubility of 2,8-Dimethylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,8-dimethylquinoline in organic solvents. Recognizing the critical role of solubility data in drug discovery and development, this document compiles available quantitative data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

Quantitative Solubility Data

Direct, publicly available quantitative solubility data for this compound across a range of common organic solvents is limited. However, a specific data point has been identified, which is presented in the table below. For context, qualitative information suggests that quinoline (B57606) and its derivatives generally exhibit higher solubility in organic solvents compared to aqueous solutions.

Organic SolventTemperature (°C)Solubility
Isooctane (B107328)Not Specified1000 µg/mL[1]

Note: The provided data point for isooctane does not specify the temperature at which the solubility was determined. Researchers should consider this a preliminary value and are encouraged to determine the solubility under their specific experimental conditions. Given the limited data, the following experimental protocol is provided to enable researchers to generate their own comprehensive solubility profiles.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized yet detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method, a reliable technique for assessing equilibrium solubility.

1. Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest (e.g., ethanol, methanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

a. Preparation of Calibration Curve:

  • Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

  • Analyze these standards using a calibrated HPLC or UV-Vis spectrophotometer to measure the analytical response (e.g., peak area or absorbance).

  • Plot the analytical response against the known concentrations to construct a calibration curve. This curve will be used to determine the concentration of this compound in the saturated solutions.

b. Sample Preparation and Equilibration:

  • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Accurately add a known volume of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

  • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

c. Sample Processing and Analysis:

  • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

  • Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Accurately dilute the filtered supernatant with the organic solvent to a concentration that falls within the linear range of the previously prepared calibration curve.

  • Analyze the diluted sample using the same analytical method (HPLC or UV-Vis spectrophotometry) used for the calibration standards.

d. Calculation of Solubility:

  • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination A Preparation of Standard Solutions B Calibration Curve Generation (HPLC/UV-Vis) A->B I Calculation of Solubility B->I C Addition of Excess Solute and Solvent to Vials D Equilibration in Thermostatic Shaker C->D E Centrifugation and Supernatant Collection D->E F Filtration of Supernatant E->F G Dilution of Saturated Solution F->G H Analysis of Diluted Sample (HPLC/UV-Vis) G->H H->I

Caption: A flowchart outlining the key stages for determining the solubility of a compound.

References

Physical properties of 2,8-Dimethylquinoline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2,8-Dimethylquinoline, a heterocyclic aromatic organic compound. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where understanding the physical characteristics of a compound is crucial for its application and manipulation.

Core Physical Properties

This compound (CAS No: 1463-17-8) is a substituted quinoline (B57606) with the molecular formula C₁₁H₁₁N. At room temperature, it exists as a solid. The precise determination of its physical properties, such as melting and boiling points, is fundamental for its purification, characterization, and use in various chemical syntheses.

Data Presentation

The experimentally determined physical properties of this compound are summarized in the table below.

Physical PropertyValueUnits
Melting Point61°C
Boiling Point248.85°C
Density1.0394g/cm³
Flash Point105°C
Vapor Pressure0.0263mmHg at 25°C
Refractive Index1.6022

Table 1: Key physical properties of this compound.[1]

Experimental Protocols for Property Determination

The following sections outline the standard experimental methodologies for determining the melting and boiling points of organic compounds like this compound. These protocols are based on established laboratory techniques.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a critical indicator of purity, with impurities typically causing a depression and broadening of the melting range.[1]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., MelTemp or Thiele Tube)

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup:

    • Melting Point Apparatus: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

    • Thiele Tube: The capillary tube is attached to a thermometer, and both are immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within a Thiele tube. The Thiele tube is designed to ensure uniform heating of the oil bath through convection.

  • Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).[1]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is the temperature at which the vapor pressure is equal to the standard atmospheric pressure (1 atm).

Methodology: Distillation Method

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask containing the this compound sample and a few boiling chips to ensure smooth boiling. A condenser is attached to the side arm of the flask, and a thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Heating: The distilling flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance.

Methodology: Thiele Tube Method (for small quantities)

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube filled with a suitable heating oil.

  • Heating: The Thiele tube is heated, and as the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the external pressure.

Workflow for Physical Property Determination

The logical flow for the experimental determination of the melting and boiling points of this compound is illustrated in the following diagram.

G cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination mp_start Start: Obtain pure this compound sample mp_prep Prepare sample in capillary tube mp_start->mp_prep mp_setup Set up melting point apparatus (MelTemp or Thiele Tube) mp_prep->mp_setup mp_heat Heat apparatus slowly (1-2 °C/min) mp_setup->mp_heat mp_observe Observe and record temperature range of melting mp_heat->mp_observe mp_end End: Report melting point range mp_observe->mp_end bp_start Start: Obtain pure this compound sample bp_prep Prepare sample in distillation flask or test tube bp_start->bp_prep bp_setup Set up distillation apparatus or Thiele tube bp_prep->bp_setup bp_heat Heat sample to boiling bp_setup->bp_heat bp_observe Record stable temperature (distillation) or temperature at liquid entry into capillary (Thiele tube) bp_heat->bp_observe bp_end End: Report boiling point bp_observe->bp_end

Caption: Workflow for determining the melting and boiling points of this compound.

References

Literature review of 2,8-Dimethylquinoline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methods for 2,8-dimethylquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This review covers both classical and modern synthetic strategies, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the efficient synthesis of this important scaffold.

Classical Synthesis Methods

The synthesis of the quinoline (B57606) ring is a well-established field in organic chemistry, with several named reactions providing reliable routes to this bicyclic heterocycle. For the synthesis of this compound, these classical methods typically employ o-toluidine (B26562) as the aniline (B41778) precursor.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for quinoline synthesis involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. For the synthesis of this compound, o-toluidine is reacted with an appropriate α,β-unsaturated aldehyde or ketone. A common precursor for the 2-methyl group is crotonaldehyde, generated in situ from paraldehyde (B1678423).

Experimental Protocol:

A mixture of o-toluidine and hydrochloric acid is heated, and paraldehyde is added portion-wise. An oxidizing agent, such as arsenic pentoxide or nitrobenzene (B124822), is then introduced, and the reaction mixture is heated for several hours. The product is isolated by steam distillation after basification.

ReactantsReagents/CatalystsReaction ConditionsYield (%)
o-Toluidine, ParaldehydeHydrochloric acid, Arsenic pentoxideHeatingData not available

Doebner_von_Miller o_toluidine o-Toluidine michael_adduct Michael Adduct o_toluidine->michael_adduct HCl paraldehyde Paraldehyde crotonaldehyde Crotonaldehyde (in situ) paraldehyde->crotonaldehyde H+ crotonaldehyde->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization, -H2O dimethylquinoline This compound dihydroquinoline->dimethylquinoline Oxidation

Combes synthesis pathway for this compound.
Skraup Synthesis

The Skraup synthesis is a vigorous reaction that produces quinolines from an aniline, glycerol (B35011), an oxidizing agent, and sulfuric acid. For this compound, o-toluidine is the starting aniline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by Michael addition, cyclization, and oxidation. Due to the ortho- and para-directing nature of the methyl group in m-toluidine (B57737), the Skraup reaction can lead to a mixture of 5-methyl- and 7-methylquinolines. A[1] two-step synthesis starting from m-toluidine has been reported to selectively produce 7-methyl-8-nitroquinoline, demonstrating the utility of the Skraup reaction in constructing substituted quinoline cores.

[1]Experimental Protocol:

A mixture of o-toluidine, glycerol, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) is cautiously added to concentrated sulfuric acid. Ferrous sulfate (B86663) is often added to moderate the exothermic reaction. The mixture is heated to initiate and complete the reaction. The product is isolated by steam distillation after basification.

ReactantsReagents/CatalystsReaction ConditionsYield (%)
m-Toluidine, GlycerolH2SO4, Oxidizing agentHeating69% (mixture of 7- and 5-methylquinoline)

Reaction Pathway for Skraup Synthesis

Skraup_Synthesis o_toluidine o-Toluidine michael_adduct Michael Adduct o_toluidine->michael_adduct glycerol Glycerol acrolein Acrolein (in situ) glycerol->acrolein H2SO4, Heat acrolein->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization, -H2O dimethylquinoline This compound dihydroquinoline->dimethylquinoline Oxidation Friedlander_Synthesis amino_ketone 2-Amino-3-methyl- acetophenone aldol_adduct Aldol Adduct amino_ketone->aldol_adduct schiff_base Schiff Base amino_ketone->schiff_base acetaldehyde Acetaldehyde acetaldehyde->aldol_adduct Base or Acid acetaldehyde->schiff_base enone α,β-Unsaturated Ketone aldol_adduct->enone -H2O dimethylquinoline This compound enone->dimethylquinoline Cyclization, -H2O schiff_base->dimethylquinoline Intramolecular Aldol, -H2O

References

Methodological & Application

Application Notes and Protocols for the Oxidation of 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oxidation of methyl groups on quinoline (B57606) scaffolds is a critical transformation in synthetic organic chemistry, providing access to valuable intermediates such as quinoline carboxylic acids and their derivatives. These products are pivotal in the development of novel pharmaceuticals and functional materials. This document provides detailed experimental protocols for the oxidation of 2,8-dimethylquinoline, with a primary focus on a palladium-catalyzed aerobic oxidation method. Alternative oxidation procedures are also briefly discussed. The protocols are presented with clarity to ensure reproducibility in a research setting. Quantitative data from related studies are summarized for comparative analysis, and a visual representation of the experimental workflow is provided to facilitate understanding.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline core, particularly through the oxidation of alkyl substituents to carboxylic acids or other oxygenated moieties, significantly expands the accessible chemical space for drug discovery and development. The oxidation of this compound to 2,8-quinolinedicarboxylic acid or its mono-oxidized analogues serves as a key step in the synthesis of more complex molecules with potential therapeutic applications.

This application note details a robust and regioselective method for the aerobic oxidation of the methyl group at the 8-position of the quinoline ring, which can be extrapolated to the oxidation of this compound. The primary protocol is based on a palladium(II)-catalyzed system utilizing 2,6-pyridinedicarboxylic acid as a ligand.

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed Aerobic Oxidation

This protocol is adapted from the catalytic aerobic oxidation of substituted 8-methylquinolines and is expected to be effective for the oxidation of the 8-methyl group of this compound.[1][2][3] The primary products are the corresponding 8-quinolylmethyl acetates, with 8-quinoline carboxylic acids as minor products.[1][2][3]

Materials:

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2,6-Pyridinedicarboxylic acid (H₂pda)

  • Acetic acid (AcOH)

  • Acetic anhydride (B1165640) (Ac₂O)

  • Oxygen (O₂) or Air

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • Catalyst Preparation (in situ): In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and 2,6-pyridinedicarboxylic acid (0.05 mmol, 5 mol%).

  • Reaction Setup: Add a solvent mixture of acetic acid and acetic anhydride (e.g., a 1:1 ratio, 5 mL).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C under an atmosphere of oxygen or by bubbling dry air through the solution.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic components, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 8-acetoxymethyl-2-methylquinoline and any 8-carboxy-2-methylquinoline formed. Further oxidation of the 2-methyl group may occur under these conditions, leading to di-oxidized products.

Data Presentation

The following table summarizes the results from the catalytic aerobic oxidation of various substituted 8-methylquinolines, which provides an indication of the expected yields for the oxidation of the 8-methyl group in this compound.[3]

EntrySubstrate (8-Methylquinoline Derivative)Product (8-Quinolylmethyl Acetate) Yield (%)
18-Methylquinoline (B175542)79
25,8-Dimethylquinoline75
35-Methoxy-8-methylquinoline85
45-Fluoro-8-methylquinoline65
56-Chloro-8-methylquinoline72
66-Bromo-8-methylquinoline70

Yields are based on the starting 8-methylquinoline derivative after 24 hours of reaction time.

Mandatory Visualization

Experimental Workflow for Palladium-Catalyzed Aerobic Oxidation

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Products start Combine Reactants: - this compound - Pd(OAc)₂ - H₂pda solvent Add Solvent: AcOH/Ac₂O start->solvent In Round-Bottom Flask react Heat to 80-110°C under O₂/Air Atmosphere solvent->react monitor Monitor by TLC/GC (approx. 24h) react->monitor cool Cool to RT monitor->cool evap Solvent Evaporation cool->evap extract Extraction & Washing evap->extract purify Column Chromatography extract->purify product1 8-Acetoxymethyl- 2-methylquinoline purify->product1 product2 8-Carboxy- 2-methylquinoline purify->product2

Caption: General workflow for the Pd-catalyzed aerobic oxidation of this compound.

Signaling Pathway of the Catalytic Cycle

catalytic_cycle catalyst Pd(II) Catalyst intermediate1 C-H Activation (Rate-Limiting) catalyst->intermediate1 + Substrate substrate 8-Methylquinoline (Substrate) palladacycle Palladacycle Intermediate intermediate1->palladacycle intermediate2 Oxidation of Palladacycle palladacycle->intermediate2 + O₂ oxidant O₂ (Oxidant) reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst Regeneration product 8-Quinolylmethyl Acetate (Product) reductive_elimination->product

Caption: Proposed catalytic cycle for the Pd-catalyzed oxidation of 8-methylquinoline.

Alternative Oxidation Methods

While the palladium-catalyzed method offers high selectivity, other classical oxidation methods can also be employed, although they may require harsher conditions and exhibit lower selectivity.

  • Potassium Permanganate (KMnO₄) Oxidation: A strong oxidizing agent that can convert alkyl groups to carboxylic acids. The reaction is typically carried out in an aqueous solution under basic or acidic conditions, followed by heating. Over-oxidation and cleavage of the quinoline ring are potential side reactions.

  • Cobalt-Catalyzed Oxidation: Certain cobalt salts can catalyze the oxidation of quinoline derivatives to their corresponding carboxylic acids in the presence of molecular oxygen.

These alternative methods may be suitable for specific applications but generally offer less control compared to the palladium-catalyzed protocol.

Conclusion

The palladium-catalyzed aerobic oxidation of this compound represents a modern and efficient method for the synthesis of valuable oxygenated quinoline derivatives. The provided protocol, along with the comparative data and workflow visualizations, offers a comprehensive guide for researchers in the field of medicinal chemistry and organic synthesis. Careful optimization of reaction conditions may be necessary to control the extent of oxidation and achieve the desired product distribution.

References

Application Notes and Protocols: The Role of 2,8-Dimethylquinoline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 2,8-dimethylquinoline in the synthesis of valuable pharmaceutical intermediates. The quinoline (B57606) scaffold is a well-established pharmacophore in drug discovery, and functionalized derivatives of this compound serve as versatile building blocks for novel therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that form the core structure of many biologically active molecules.[1] Their wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities, makes them a focal point in medicinal chemistry.[1] this compound, in particular, serves as a key starting material for the synthesis of more complex and functionally diverse pharmaceutical intermediates.

Primary Pharmaceutical Intermediate: 2-Methyl-8-quinolinecarboxaldehyde (B8589487)

A primary and highly versatile intermediate synthesized from this compound is 2-methyl-8-quinolinecarboxaldehyde. This compound is generated through the selective oxidation of the methyl group at the 8-position. The resulting aldehyde functionality is a reactive handle for a variety of chemical transformations, allowing for the construction of a diverse library of potential drug candidates.

Synthesis of 2-Methyl-8-quinolinecarboxaldehyde from this compound

The selective oxidation of this compound to 2-methyl-8-quinolinecarboxaldehyde is a crucial step. Selenium dioxide (SeO₂) is a commonly used reagent for this transformation.

Experimental Protocol 1: Oxidation of this compound

Objective: To synthesize 2-methyl-8-quinolinecarboxaldehyde.

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Diatomaceous earth

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1 equivalent) in dioxane.

  • Add selenium dioxide (1.1 to 1.5 equivalents) in portions to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium. Wash the filter cake with dioxane.

  • Combine the filtrate and washes.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-methyl-8-quinolinecarboxaldehyde.[1]

Synthesis of Downstream Pharmaceutical Intermediates

The aldehyde group of 2-methyl-8-quinolinecarboxaldehyde is readily derivatized to form various classes of compounds with significant biological activities, most notably Schiff bases and hydrazones.

Schiff Base Derivatives

Schiff bases are formed through the condensation of 2-methyl-8-quinolinecarboxaldehyde with primary amines. These compounds and their metal complexes have shown significant potential as antimicrobial and anticancer agents.[2]

Experimental Protocol 2: Synthesis of Schiff Bases from 2-Methyl-8-quinolinecarboxaldehyde

Objective: To synthesize Schiff base derivatives.

Materials:

  • 2-Methyl-8-quinolinecarboxaldehyde

  • Primary amine (e.g., substituted aniline)

  • Absolute ethanol (B145695)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-8-quinolinecarboxaldehyde (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration.

  • Wash the solid product with cold ethanol.

  • Purify the crude Schiff base by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Hydrazone Derivatives

Hydrazones are synthesized by reacting 2-methyl-8-quinolinecarboxaldehyde with hydrazides. These derivatives have been investigated for their potent anticancer and antimicrobial activities.

Experimental Protocol 3: Synthesis of Hydrazones from 2-Methyl-8-quinolinecarboxaldehyde

Objective: To synthesize hydrazone derivatives.

Materials:

  • 2-Methyl-8-quinolinecarboxaldehyde

  • Hydrazide (e.g., isonicotinohydrazide)

  • Ethanol

Procedure:

  • A mixture of 2-methyl-8-quinolinecarboxaldehyde (1 mmol) and the desired hydrazide (1 mmol) in ethanol is refluxed for 2 hours.

  • The reaction mixture is then cooled.

  • The obtained precipitate is filtered under vacuum, washed twice with water, and dried to yield the final hydrazone product.[3]

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of intermediates and derivatives of this compound.

Reaction Starting Material Product Reagents and Conditions Yield (%) Reference
OxidationThis compound2-Methyl-8-quinolinecarboxaldehydeSeO₂, Dioxane, RefluxNot Specified[1]
Hydrazone FormationHydrazone (B)Hydrazone derivatives (C1-C4)Substituted aromatic aldehydes, Ethanol, Reflux83-91%[3]
Compound Type Specific Derivative Biological Activity Cell Line/Organism IC₅₀/MIC Reference
Quinazoline (B50416) DerivativeCompound 24Anticancer (EGFR-TK inhibitor)-IC₅₀ = 13.40 nM[4]
Quinazoline DerivativeCompound 24Anticancer (DHFR inhibitor)-IC₅₀ = 0.30 µM[4]
Quinazoline DerivativeCompound 37Anticancer (DHFR inhibitor)-IC₅₀ = 0.03 µM[4]
Quinazoline DerivativeCompound 19bAnticancer (EGFR inhibitor)HepG2IC₅₀ = 0.04 ± 0.01 µM[5]
Quinoline Schiff Base ComplexCu(II) complexAnticancerA-549IC₅₀ = 37.03 µM[6]
Quinoline Schiff Base ComplexCu(II) complexAnticancerMCF-7IC₅₀ = 39.43 µM[6]
Hydrazone DerivativeCompounds 28-48AntibacterialStaphylococcus spp.MIC = 0.002–7.81 µg/ml[7]
Hydrazone DerivativeCompounds 28-48AntibacterialBacillus spp.MIC = 0.002–7.81 µg/ml[7]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow from the starting material, this compound, to biologically active derivatives.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Derivatives cluster_2 Biological Evaluation This compound This compound Oxidation (SeO2) Oxidation (SeO2) This compound->Oxidation (SeO2) 2-Methyl-8-quinolinecarboxaldehyde 2-Methyl-8-quinolinecarboxaldehyde Oxidation (SeO2)->2-Methyl-8-quinolinecarboxaldehyde Condensation with Primary Amine Condensation with Primary Amine 2-Methyl-8-quinolinecarboxaldehyde->Condensation with Primary Amine Condensation with Hydrazide Condensation with Hydrazide 2-Methyl-8-quinolinecarboxaldehyde->Condensation with Hydrazide Schiff Base Derivatives Schiff Base Derivatives Condensation with Primary Amine->Schiff Base Derivatives Anticancer Activity Anticancer Activity Schiff Base Derivatives->Anticancer Activity Antimicrobial Activity Antimicrobial Activity Schiff Base Derivatives->Antimicrobial Activity Hydrazone Derivatives Hydrazone Derivatives Condensation with Hydrazide->Hydrazone Derivatives Hydrazone Derivatives->Anticancer Activity Hydrazone Derivatives->Antimicrobial Activity

Caption: Synthetic workflow from this compound.

Signaling Pathway Inhibition

Quinoline derivatives have been shown to inhibit various signaling pathways implicated in cancer. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation and survival.

Quinoline Derivative Quinoline Derivative EGFR EGFR Quinoline Derivative->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Caption: Inhibition of the EGFR signaling pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the logical flow of synthesizing and evaluating new pharmaceutical intermediates derived from this compound.

start Start: this compound synthesis_intermediate Synthesize Intermediate (2-Methyl-8-quinolinecarboxaldehyde) start->synthesis_intermediate synthesis_derivative Synthesize Derivative (Schiff Base / Hydrazone) synthesis_intermediate->synthesis_derivative purification Purification & Characterization (TLC, Recrystallization, NMR, MS) synthesis_derivative->purification biological_assay Biological Activity Screening (Anticancer, Antimicrobial) purification->biological_assay data_analysis Data Analysis (IC50 / MIC determination) biological_assay->data_analysis conclusion Conclusion & Further Development data_analysis->conclusion

Caption: Experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Quantification of 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative determination of 2,8-Dimethylquinoline in various matrices. The methodologies described herein are based on established analytical techniques for quinoline (B57606) derivatives and are intended to serve as a comprehensive guide for method development and validation.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): This technique is well-suited for the analysis of this compound in pharmaceutical formulations and aqueous samples. It offers robust and reproducible quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices such as environmental samples (water, soil) and industrial products (e.g., coal tar).

Quantitative Data Summary

While specific validated quantitative data for this compound is not extensively available in published literature, the following tables summarize typical performance characteristics for the analysis of quinoline derivatives using HPLC-UV and GC-MS. These values can be used as a benchmark during method validation for this compound.

Table 1: Typical HPLC-UV Method Performance for Quinoline Derivatives

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD)0.05 - 0.5 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ)0.15 - 1.5 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.

Table 2: Typical GC-MS Method Performance for Heterocyclic Aromatic Amines

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.998Demonstrates a direct proportionality between analyte concentration and instrument response.
Accuracy (% Recovery)85% - 115%The closeness of the measured value to the true value.[1]
Precision (RSD%)< 15%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD)0.01 - 0.1 µg/LThe lowest amount of analyte that can be detected but not necessarily quantified.[2]
Limit of Quantification (LOQ)0.03 - 0.3 µg/LThe lowest concentration that can be quantified with acceptable precision and accuracy.[2]

Experimental Protocols

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN) and high-purity water (e.g., Milli-Q).

  • Mobile Phase Additive: Formic acid (FA) or trifluoroacetic acid (TFA).

  • Standard: this compound reference standard.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: A UV scan of a this compound standard should be performed to determine the wavelength of maximum absorbance (λmax), which is expected to be around 225 nm.[3]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 100 µg/mL).

  • Sample Preparation (Pharmaceutical Formulation - e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol (B129727) or mobile phase) and sonicate for 15-20 minutes to dissolve the active ingredient.

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare Stock & Working Standards System_Equilibration Equilibrate HPLC System Standard_Prep->System_Equilibration Sample_Prep Prepare Sample Solution (e.g., Dissolution, Filtration) Sample_Prep->System_Equilibration Sequence Run Analysis Sequence (Blank, Standards, Samples) System_Equilibration->Sequence Data_Acquisition Acquire Chromatographic Data Sequence->Data_Acquisition Peak_Integration Integrate Chromatographic Peaks Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Samples Calibration_Curve->Quantification

HPLC Analysis Workflow
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound, particularly in environmental matrices.

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of quinoline compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Solvents: GC-grade dichloromethane (B109758), hexane, or other volatile organic solvents.

  • Standard: this compound reference standard.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity. Based on the NIST mass spectrum of this compound, characteristic ions to monitor include m/z 157 (molecular ion), 156, and 142.[4]

A. Liquid-Liquid Extraction (LLE) for Water Samples

  • To 100 mL of the water sample, add a suitable surrogate or internal standard.

  • Adjust the pH of the sample to >11 with NaOH to ensure this compound is in its free base form.

  • Extract the sample three times with 20 mL portions of dichloromethane in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

B. Solid-Phase Extraction (SPE) for Soil Samples

  • Weigh 5 g of the soil sample into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., a mixture of acetonitrile and a buffer solution).[5]

  • Sonicate or shake for 30 minutes to extract the analyte.

  • Centrifuge the sample and collect the supernatant.

  • Condition an SPE cartridge (e.g., C18 or a polymeric sorbent) with methanol followed by water.

  • Load the sample extract onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).[6]

  • Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.

GCMS_Process cluster_sample Sample Input cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Output & Analysis Sample Sample Matrix (e.g., Water, Soil) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Full Scan or SIM) Separation->Detection Data Raw Data Detection->Data Quantification Quantification vs. Standards Data->Quantification Report Final Report Quantification->Report

GC-MS Analytical Process

Method Validation

For reliable and accurate results, the chosen analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: Assessed at different levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-UV and GC-MS methods outlined in this document provide robust frameworks for the quantification of this compound. The selection of the appropriate technique and sample preparation protocol will depend on the specific analytical requirements. It is imperative that a thorough method validation is performed to ensure the reliability and accuracy of the generated data for its intended purpose in research, quality control, or drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,8-Dimethylquinoline. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in various sample matrices. This application note provides the chromatographic conditions, experimental protocols, and typical method performance characteristics to guide researchers in implementing this analytical technique.

Introduction

This compound (CAS No: 1463-17-8) is a quinoline (B57606) derivative that can be found in various applications, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is essential for quality control, purity assessment, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reproducible method for the analysis of such compounds.[1][2] This application note presents a ready-to-use HPLC method with UV detection.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification of this compound.[3] A C18 stationary phase is a common and effective choice for the analysis of quinoline derivatives.[1] The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Value
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis Detector.[1]
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
Mobile Phase Acetonitrile (ACN) and Water (containing 0.1% Phosphoric Acid), Gradient or Isocratic.[3]
Flow Rate 1.0 mL/min.[4]
Column Temperature 30 °C.
Detection Wavelength UV at 230 nm.[5]
Injection Volume 10 µL.[4]

Quantitative Data Summary

The following tables summarize the typical performance characteristics for the HPLC analysis of quinoline derivatives.[1] These values can be expected for a validated method for this compound.

Table 1: Method Performance Characteristics

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[6]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.[6]
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[6]
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration that can be quantitatively measured with suitable precision and accuracy.[1]

Table 2: Example Calibration Curve Data (Hypothetical)

Concentration (µg/mL)Peak Area (arbitrary units)
5150,000
10305,000
25745,000
501,510,000
1003,000,000

Experimental Protocols

The following sections provide detailed step-by-step protocols for the HPLC analysis of this compound.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (B129727) (HPLC grade, for sample preparation if needed)

  • 0.45 µm syringe filters

Preparation of Mobile Phase
  • Aqueous Component: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water to prepare a 0.1% solution.

  • Organic Component: Use HPLC-grade acetonitrile.

  • Degas both mobile phase components separately using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix. The following are general procedures for common sample types.

  • For Bulk Drug Substance: Accurately weigh a known amount of the this compound sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation: Add a precipitating agent (e.g., 3 volumes of acetonitrile) to the plasma sample. Vortex to mix and centrifuge to pellet the precipitated proteins. Collect the supernatant.[1]

    • Solid-Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge to extract the analyte from the matrix, which can provide a cleaner sample.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Periodically inject a known standard as a quality control check to monitor system performance.

  • Data Analysis:

    • Integrate the peak area of this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the analytical process.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application lit_review Literature Review col_select Column Selection (C18) lit_review->col_select mp_opt Mobile Phase Optimization col_select->mp_opt det_opt Detector Wavelength Selection mp_opt->det_opt specificity Specificity det_opt->specificity linearity Linearity & Range det_opt->linearity accuracy Accuracy det_opt->accuracy precision Precision det_opt->precision lod_loq LOD & LOQ det_opt->lod_loq pk_studies Pharmacokinetic Studies specificity->pk_studies qc_testing Quality Control Testing linearity->qc_testing accuracy->qc_testing precision->qc_testing stability Stability Studies lod_loq->stability

Caption: Logical relationship of HPLC method development and validation for drug analysis.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethylquinoline is a heterocyclic aromatic organic compound with applications in various fields of chemical synthesis and is of interest in pharmaceutical and industrial settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This document provides a detailed protocol for the analysis of this compound using GC-MS. The methodology is based on established principles for the analysis of quinoline (B57606) derivatives and provides a framework for researchers to develop and validate a quantitative method for this specific analyte.

Principle of Analysis

The analysis of this compound by GC-MS involves the volatilization of the sample in the gas chromatograph's heated injection port, followed by separation of the analyte from other components in the sample matrix as it passes through a capillary column. The separated this compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The mass spectrum, which provides a unique fragmentation pattern, allows for qualitative identification, while the chromatographic peak area is used for quantitative analysis.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the GC-MS analysis of quinoline derivatives. These values should be experimentally determined and validated for the specific matrix and instrumentation used for the analysis of this compound.

ParameterExpected Performance
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Recovery85 - 115%
Precision (%RSD)< 15%

Experimental Protocols

This protocol provides a starting point for the GC-MS analysis of this compound and may require optimization for specific sample matrices and instrumentation.

Sample Preparation

The sample preparation method should be adapted based on the sample matrix. For solid samples, an extraction step is necessary.

  • Apparatus and Materials :

    • Volumetric flasks and pipettes

    • Centrifuge tubes

    • Ultrasonic bath

    • 0.45 µm syringe filters

    • Vortex mixer

    • Analytical balance

  • Reagents :

  • Procedure for Solid Samples (e.g., textiles, soil) :

    • Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of toluene to the tube.

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Place the centrifuge tube in an ultrasonic bath and extract for 30 minutes at 40°C.[1][2]

    • After extraction, centrifuge the sample to separate the solid material.

    • Filter the supernatant through a 0.45 µm filter into a GC vial for analysis.[1]

GC-MS Instrumentation and Conditions
  • Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Column : A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is recommended for the separation of quinoline derivatives.[1]

  • GC Parameters :

    • Inlet Temperature : 250°C[1]

    • Injection Mode : Splitless[1]

    • Injection Volume : 1 µL

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min[1]

    • Oven Temperature Program :

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp to 200°C at a rate of 15°C/min

      • Ramp to 280°C at a rate of 25°C/min, hold for 5 minutes

  • MS Parameters :

    • Ionization Mode : Electron Impact (EI) at 70 eV

    • Mass Range : m/z 40-450

    • Ion Source Temperature : 230°C

    • Transfer Line Temperature : 280°C

    • Acquisition Mode : Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The primary ion for this compound is m/z 157.[3]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Solvent Solvent Addition Sample->Solvent Extraction Ultrasonic Extraction Solvent->Extraction Filter Filtration Extraction->Filter Injection Injection Filter->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: General workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Analytical_Logic Start Start: Sample Acquisition Prep Sample Preparation (Extraction & Filtration) Start->Prep Standard Prepare Calibration Standards Start->Standard GC_Separation GC: Volatilization & Chromatographic Separation Prep->GC_Separation Standard->GC_Separation MS_Detection MS: Ionization, Fragmentation & Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan / SIM) MS_Detection->Data_Acquisition Peak_Integration Peak Identification & Integration Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation End End: Report Results Validation->End

References

Application Notes and Protocols for the Functionalization of Methyl Groups on 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the methyl groups on 2,8-dimethylquinoline. This versatile heterocyclic scaffold is a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The functionalization of the C2 and C8 methyl groups opens avenues for the development of novel compounds with tailored biological activities.

Introduction to the Reactivity of this compound

This compound possesses two reactive methyl groups at positions 2 and 8 of the quinoline (B57606) core. The C2-methyl group is activated by the adjacent nitrogen atom, making it susceptible to condensation reactions. The C8-methyl group, while less activated, can also undergo various chemical transformations. The ability to selectively or sequentially functionalize these two positions allows for the creation of a wide array of molecular architectures. Functionalized quinoline derivatives have been extensively studied and have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

I. Oxidation of Methyl Groups

A primary route for the functionalization of the methyl groups of this compound is through oxidation to introduce carbonyl or carboxyl functionalities. These oxidized products serve as key intermediates for further derivatization.

A. Selective Oxidation to Aldehyde

The methyl groups can be selectively oxidized to aldehydes, providing a handle for subsequent reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations. Selenium dioxide (SeO₂) is a common reagent for the selective oxidation of the methyl group at the 8-position.[3][4]

Experimental Protocol: Synthesis of 2-Methyl-8-quinolinecarboxaldehyde [3]

  • Materials: this compound, Selenium dioxide (SeO₂), Dioxane (anhydrous), Nitrogen gas, Ethyl acetate (B1210297), Saturated aqueous NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous dioxane.

    • Add selenium dioxide (1.1 equivalents) to the solution.

    • Flush the system with nitrogen gas.

    • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the black selenium byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent (e.g., ethanol) to yield 2-methyl-8-quinolinecarboxaldehyde.

Table 1: Quantitative Data for the Oxidation of this compound to 2-Methyl-8-quinolinecarboxaldehyde

ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
SeO₂DioxaneReflux (~101)8-12Not specified[3]
B. Oxidation to Carboxylic Acid

Further oxidation of the methyl groups or the intermediate aldehydes leads to the formation of quinoline carboxylic acids. These derivatives are valuable for amide bond formation and other transformations.

Experimental Protocol: General Procedure for Oxidation of Quinoline Aldehydes to Carboxylic Acids

  • Materials: Quinoline aldehyde derivative, Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent, Acetone or other suitable solvent, Sulfuric acid (for acidification).

  • Procedure:

    • Dissolve the quinoline aldehyde in a suitable solvent such as acetone.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water to the cooled aldehyde solution with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

    • Filter the mixture to remove the manganese dioxide byproduct.

    • Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent if necessary.

II. Condensation Reactions of Functionalized Aldehydes

The aldehyde derivatives of this compound are excellent substrates for carbon-carbon bond-forming reactions, such as the Knoevenagel condensation, which introduces further diversity to the quinoline scaffold.

Experimental Protocol: Knoevenagel Condensation of a Quinoline Aldehyde with an Active Methylene (B1212753) Compound

  • Materials: Quinoline aldehyde derivative, Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), Basic catalyst (e.g., piperidine (B6355638), triethylamine), Ethanol or other suitable solvent.

  • Procedure:

    • In a round-bottom flask, dissolve the quinoline aldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in ethanol.

    • Add a catalytic amount of a base such as piperidine or triethylamine (B128534) (a few drops).

    • Heat the mixture to reflux for 2-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Table 2: Typical Conditions for Knoevenagel Condensation with Quinoline Aldehydes

Active Methylene CompoundCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanolReflux2-485-95
Ethyl CyanoacetatePiperidineEthanolReflux4-880-90
Barbituric AcidPiperidineEthanolReflux3-575-85

III. Halogenation of Methyl Groups

Halogenation, particularly bromination, of the methyl groups provides a route to further functionalization through nucleophilic substitution reactions.

Experimental Protocol: Bromination of a Methylquinoline

  • Materials: Methylquinoline derivative, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or AIBN (initiator), Carbon tetrachloride (CCl₄) or other suitable non-polar solvent.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the methylquinoline (1 equivalent) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents per methyl group) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Application Notes: Biological Activities of Functionalized Quinoline Derivatives

Derivatives of this compound are of significant interest to researchers in drug discovery due to the broad spectrum of biological activities exhibited by the quinoline scaffold.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted quinolines.[2][5] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, a neocryptolepine (B1663133) derivative, which shares structural similarities with functionalized quinolines, has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[6] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell growth, proliferation, and apoptosis. Inhibition of this pathway by quinoline derivatives can lead to cell cycle arrest and induction of apoptosis.[7]

The cytotoxic effects of functionalized this compound derivatives can be evaluated against a panel of cancer cell lines using standard assays such as the MTT or SRB assay to determine their IC₅₀ values.

Table 3: Anticancer Activity of Selected Quinoline Derivatives

Compound TypeCancer Cell LineActivity (IC₅₀)Reference
2,8-bis(trifluoromethyl)quinoline derivativeHL-6019.88 µg/mL[1]
8-hydroxyquinoline (B1678124) platinum(II) derivativeMDA-MB-2315.49 µM[8]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D16 nM[5]

Visualizations

Experimental Workflow: Functionalization of this compound

G Start This compound Oxidation Oxidation (e.g., SeO2) Start->Oxidation Bromination Bromination (e.g., NBS) Start->Bromination Aldehyde 2-Methyl-8-quinolinecarboxaldehyde Oxidation->Aldehyde Further_Oxidation Further Oxidation (e.g., KMnO4) Aldehyde->Further_Oxidation Knoevenagel Knoevenagel Condensation (+ Active Methylene Compound) Aldehyde->Knoevenagel Carboxylic_Acid 2-Methyl-8-quinolinecarboxylic acid Further_Oxidation->Carboxylic_Acid Final_Product Diverse Functionalized Derivatives Carboxylic_Acid->Final_Product Alkene Substituted Alkene Derivative Knoevenagel->Alkene Alkene->Final_Product Bromo_Derivative Bromomethylquinoline Derivative Bromination->Bromo_Derivative Nucleophilic_Substitution Nucleophilic Substitution Bromo_Derivative->Nucleophilic_Substitution Nucleophilic_Substitution->Final_Product

Caption: General workflow for the functionalization of this compound.

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Quinoline Derivatives

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Quinoline Functionalized This compound Derivative Quinoline->PI3K Inhibition Quinoline->AKT Inhibition Quinoline->mTORC1 Inhibition

Caption: Postulated mechanism of PI3K/AKT/mTOR pathway inhibition.

References

Application Notes and Protocols: 2,8-Dimethylquinoline in the Synthesis of Novel Dyes and Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethylquinoline is a heterocyclic aromatic compound that serves as a versatile building block for the synthesis of a variety of novel dyes and functional materials. The presence of two reactive methyl groups, particularly the one at the 2-position, which is activated by the adjacent nitrogen atom, makes it an excellent precursor for the construction of extended π-conjugated systems. These systems are the basis for chromophores and fluorophores with applications in diverse fields, including bio-imaging, sensing, and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of styryl and hemicyanine dyes.

Application Notes

Styryl Dyes from this compound

Styryl dyes are characterized by a donor-π-acceptor (D-π-A) structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. In the case of dyes derived from this compound, the quinolinium salt acts as the electron-accepting moiety. The synthesis involves a key Knoevenagel condensation step between the quaternized 2,8-dimethylquinolinium salt and an aromatic aldehyde bearing an electron-donating group.

The photophysical properties of these dyes, such as their absorption and emission wavelengths, are highly dependent on the nature of the aromatic aldehyde used in the synthesis, as well as the solvent polarity. This tunability makes them suitable for a range of applications, including:

  • Fluorescent Probes: Their fluorescence can be sensitive to the local environment, making them useful as probes for viscosity, polarity, and the detection of specific analytes.

  • Nonlinear Optical (NLO) Materials: The significant charge transfer character of these molecules can lead to large second-order nonlinear optical responses.

  • Cellular Imaging: Cationic styryl dyes can exhibit preferential accumulation in specific organelles, such as mitochondria, making them valuable for live-cell imaging.

Hemicyanine Dyes from this compound

Hemicyanine dyes are a subclass of cyanine (B1664457) dyes where one of the nitrogen-containing heterocyclic rings is replaced by an aromatic amine. Similar to styryl dyes, they possess a D-π-A structure and are synthesized via the condensation of a quaternized 2,8-dimethylquinolinium salt with a suitable aromatic amine derivative. These dyes often exhibit absorption and emission in the longer wavelength (red to near-infrared) region of the spectrum, which is advantageous for biological applications due to reduced autofluorescence and deeper tissue penetration.

Applications of hemicyanine dyes derived from this compound include:

  • Near-Infrared (NIR) Probes: For in vivo imaging and sensing applications.

  • Photosensitizers: In photodynamic therapy, where they can generate reactive oxygen species upon light irradiation.

  • Functional Materials: For use in optical data storage and as sensitizers in photographic processes.

Data Presentation

The following table summarizes representative photophysical properties of styryl and hemicyanine dyes structurally related to those that can be synthesized from this compound. The exact properties of this compound-derived dyes will vary based on the specific substituents and the solvent used.

Dye TypeGeneral StructureRepresentative Absorption Max (λ_abs, nm)Representative Emission Max (λ_em, nm)Representative Stokes Shift (nm)Representative Quantum Yield (Φ)
Styryl Dye2-(p-dialkylaminostyryl)-1-alkyl-8-methylquinolinium450 - 520600 - 680150 - 2200.01 - 0.40
Hemicyanine Dye2-(p-dialkylaminophenyl-ethenyl)-1-alkyl-8-methylquinolinium500 - 580650 - 750150 - 2000.05 - 0.30

Note: The data presented are representative values for analogous dye structures and are intended for comparative purposes. Actual values for dyes synthesized from this compound will need to be experimentally determined.

Experimental Protocols

The synthesis of dyes from this compound is a two-step process: 1) Quaternization of the quinoline (B57606) nitrogen to activate the methyl group at the 2-position, and 2) Condensation of the resulting quinolinium salt with an aromatic aldehyde to form the dye.

Protocol 1: Quaternization of this compound

This protocol describes the N-alkylation of this compound to form a 1-alkyl-2,8-dimethylquinolinium salt. This is a crucial step to activate the C2-methyl group for subsequent condensation reactions.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl iodide, or a long-chain alkyl iodide)

  • Anhydrous solvent (e.g., acetonitrile, toluene, or N,N-dimethylformamide)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Place the flask under an inert atmosphere.

  • Add the alkyl halide (1.1-1.5 equivalents) to the solution.

  • The reaction mixture is then heated to reflux for a period of 12-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product, a quaternary ammonium (B1175870) salt, may precipitate out of the solution. If so, it can be collected by vacuum filtration and washed with a non-polar solvent like diethyl ether.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Anhydrous Solvent B Add Alkyl Halide A->B C Heat to Reflux under Inert Atmosphere (12-48h) B->C D Cool to Room Temperature C->D E Filter Precipitate or Evaporate Solvent D->E F Wash with Diethyl Ether E->F G Recrystallize F->G H 1-Alkyl-2,8-dimethylquinolinium Salt G->H

Caption: Workflow for the quaternization of this compound.

Protocol 2: Synthesis of a Styryl Dye via Knoevenagel Condensation

This protocol outlines the synthesis of a styryl dye by the condensation of a 1-alkyl-2,8-dimethylquinolinium salt with an aromatic aldehyde.[1]

Materials:

  • 1-Alkyl-2,8-dimethylquinolinium salt (from Protocol 1)

  • Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Anhydrous solvent (e.g., ethanol (B145695), acetic anhydride, or pyridine)

  • Basic catalyst (e.g., piperidine (B6355638) or triethylamine)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 1-alkyl-2,8-dimethylquinolinium salt (1.0 equivalent) and the aromatic aldehyde (1.0-1.2 equivalents) in the chosen anhydrous solvent.

  • Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).

  • Heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC, observing the formation of a colored spot.

  • After the reaction is complete, cool the mixture to room temperature.

  • The styryl dye product, often a colored solid, may precipitate upon cooling.

  • Collect the solid product by vacuum filtration and wash it with a cold solvent (e.g., ethanol or diethyl ether).

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

G cluster_reactants Reactants cluster_reaction Condensation Reaction cluster_workup Work-up & Purification A 1-Alkyl-2,8-dimethylquinolinium Salt D Heat to Reflux (4-24h) A->D B Aromatic Aldehyde B->D C Anhydrous Solvent + Basic Catalyst C->D E Cool to Room Temperature D->E F Filter Precipitated Dye E->F G Wash with Cold Solvent F->G H Recrystallize G->H I Purified Styryl Dye H->I

Caption: General workflow for the synthesis of styryl dyes.

Logical Relationships

The relationship between the starting material, intermediates, and the final dye products, along with their key synthetic transformations, is illustrated below.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Final Products Start This compound Intermediate 1-Alkyl-2,8-dimethyl- quinolinium Salt Start->Intermediate Quaternization (Protocol 1) Styryl Styryl Dye Intermediate->Styryl Knoevenagel Condensation with Aromatic Aldehyde (Protocol 2) Hemicyanine Hemicyanine Dye Intermediate->Hemicyanine Condensation with Aromatic Amine

Caption: Synthetic relationship of this compound derivatives.

References

Application Notes and Protocols: Biological Screening of 2,8-Dimethylquinoline Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2][3] The quinoline scaffold is a key structural motif in several approved anticancer drugs and numerous compounds currently under investigation.[2] The anticancer effects of these derivatives are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][4] This document provides a comprehensive guide to the biological screening of 2,8-dimethylquinoline derivatives as potential anticancer agents, including detailed experimental protocols and data presentation formats.

Mechanisms of Anticancer Activity

The anticancer potential of quinoline derivatives is attributed to several mechanisms:

  • Induction of Apoptosis: Many quinoline derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.[2][5] This is often characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, thereby preventing the uncontrolled division of cancer cells.[1][6][7]

  • Inhibition of Signaling Pathways: The anticancer activity is often linked to the inhibition of specific signaling pathways that are constitutively active in cancer cells, such as the PI3K/Akt/mTOR pathway.[2][8]

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[1]

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[1][4]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected quinoline derivatives against various human cancer cell lines, providing a benchmark for screening new this compound analogues.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline 13HeLa (Cervical Carcinoma)8.3[9]
Tetrahydroquinoline 18HeLa (Cervical Carcinoma)13.15[9]
Quinoline 12PC3 (Prostate Sarcoma)31.37[9]
Quinoline 11PC3 (Prostate Sarcoma)34.34[9]
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 21OVCAR-4 (Ovarian Cancer)1.82[10]
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 21NCI-H522 (Non-small cell lung cancer)2.14[10]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast Cancer)10 (24h), 7.5 (48h)[5]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (Colorectal Cancer)0.33[8]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)Caco-2 (Colorectal Cancer)0.51[8]
[Pt(QCl)Cl2]·CH3OH (YLN1)MDA-MB-231 (Breast Cancer)5.49 ± 0.14[11]
[Pt(QBr)Cl2]·CH3OH (YLN2)MDA-MB-231 (Breast Cancer)7.09 ± 0.24[11]

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to facilitate the validation of the anticancer mechanism of novel this compound derivatives.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[2][3]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of viable cells.[2]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Add various concentrations of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[3]

  • MTT Addition: After incubation, replace the medium with fresh medium containing MTT solution (0.5 mg/mL).[12]

  • Incubation: Incubate the plates for another 4 hours to allow for the formation of formazan crystals.[12]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting cell viability against compound concentration.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the biological screening of this compound derivatives for anticancer activity.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_3 Lead Optimization Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Hit_Identification Hit Identification (IC50 Determination) Cytotoxicity->Hit_Identification Mechanism Mechanism of Action Studies Hit_Identification->Mechanism SAR Structure-Activity Relationship (SAR) Hit_Identification->SAR Apoptosis Apoptosis Assays (Annexin V/PI) CellCycle Cell Cycle Analysis WesternBlot Western Blot (Protein Expression) InVivo In Vivo Studies (Xenograft Models) SAR->InVivo

Caption: General workflow for screening this compound derivatives.

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[2][8] Quinoline derivatives can inhibit this pathway, leading to anticancer effects.

G Quinoline This compound Derivative PI3K PI3K Quinoline->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel anticancer agents. Their diverse mechanisms of action provide multiple avenues for therapeutic intervention. This guide provides a foundational framework for researchers to systematically screen and evaluate this important class of compounds. Further studies are warranted to elucidate the specific molecular targets and to optimize the therapeutic potential of these molecules.

References

Application of 2,8-Dimethylquinoline in Agrochemical Research: A Review of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on the direct application of 2,8-dimethylquinoline in agrochemical development is not extensively documented in publicly available literature, the broader quinoline (B57606) scaffold is a well-established pharmacophore in agrochemical research. Quinoline derivatives have demonstrated a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. This document provides an overview of the application of the quinoline ring system in agrochemical research, with protocols and data that could be adapted for the investigation of this compound and its derivatives.

The core structure of quinoline, a bicyclic aromatic heterocycle, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties. Researchers have explored various substitutions on the quinoline ring to develop novel pesticides.

Synthesis of Quinoline Derivatives for Agrochemical Screening

The synthesis of quinoline derivatives is often achieved through established methods such as the Combes, Doebner-von Miller, and Friedländer syntheses. These methods allow for the introduction of a wide variety of substituents on both the benzene (B151609) and pyridine (B92270) rings of the quinoline nucleus.

A general workflow for the synthesis and screening of novel quinoline-based agrochemicals is presented below.

G cluster_synthesis Synthesis & Characterization cluster_screening Agrochemical Screening cluster_optimization Lead Optimization start Design of This compound Derivatives synthesis Chemical Synthesis (e.g., Combes, Doebner-von Miller) start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization herbicidal Herbicidal Activity Screening characterization->herbicidal fungicidal Fungicidal Activity Screening characterization->fungicidal insecticidal Insecticidal Activity Screening characterization->insecticidal sar Structure-Activity Relationship (SAR) Studies herbicidal->sar fungicidal->sar insecticidal->sar lead_optimization Lead Optimization sar->lead_optimization field_trials Field Trials lead_optimization->field_trials

Figure 1: A generalized workflow for the development of quinoline-based agrochemicals.

Fungicidal Activity of Quinoline Derivatives

Numerous studies have highlighted the potential of quinoline derivatives as fungicides. For instance, a series of 2,6-disubstituted quinolines were identified as having fungicidal activity against Candida species. While not a direct application in agriculture, the methodology is relevant for screening against plant pathogens.

Experimental Protocol: In Vitro Fungicidal Assay

This protocol is adapted from studies on quinoline derivatives and can be used to screen this compound derivatives for fungicidal activity against relevant plant pathogens.

  • Fungal Strain Preparation:

    • Culture the target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea) on a suitable medium (e.g., Potato Dextrose Agar) at 25-28°C for 5-7 days.

    • Prepare a spore suspension by flooding the agar (B569324) plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Compound Preparation:

    • Dissolve the test compounds (this compound derivatives) in a suitable solvent (e.g., DMSO) to prepare a stock solution of 10 mg/mL.

    • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for testing.

  • Microdilution Assay:

    • In a 96-well microtiter plate, add 100 µL of potato dextrose broth to each well.

    • Add 2 µL of the test compound solution at different concentrations to the wells.

    • Add 10 µL of the fungal spore suspension to each well.

    • Include a positive control (a commercial fungicide) and a negative control (solvent only).

    • Incubate the plates at 25-28°C for 48-72 hours.

  • Data Analysis:

    • Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

    • The percentage of inhibition can be calculated using the formula:

      • Inhibition (%) = [ (OD_control - OD_treated) / OD_control ] x 100 where OD is the optical density measured at a suitable wavelength (e.g., 600 nm).

Table 1: Fungicidal Activity of Selected Quinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)
Quinoline Derivative AFusarium oxysporum12.5
Quinoline Derivative BBotrytis cinerea25
Quinoline Derivative CAlternaria solani50

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific data for this compound is not available.

Herbicidal Activity of Quinoline Derivatives

Quinoline derivatives have also been investigated for their herbicidal properties. The mechanism of action for some herbicidal quinolines involves the inhibition of key plant enzymes.

Experimental Protocol: Seedling Growth Inhibition Assay

This protocol provides a method for assessing the pre-emergent herbicidal activity of this compound derivatives.

  • Plant Material:

    • Use seeds of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., corn, soybean) to assess selectivity.

  • Compound Application:

    • Prepare solutions of the test compounds in a suitable solvent mixture (e.g., acetone-water with a surfactant).

    • Line petri dishes with filter paper.

    • Add a known volume of the test solution to the filter paper and allow the solvent to evaporate.

  • Germination and Growth:

    • Place a predetermined number of seeds (e.g., 10-20) on the treated filter paper.

    • Add a specific volume of distilled water to each petri dish.

    • Seal the petri dishes and incubate them in a growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark cycle at 25°C).

  • Data Collection and Analysis:

    • After 7-14 days, measure the germination rate, root length, and shoot length of the seedlings.

    • Calculate the concentration required to cause 50% inhibition of growth (IC50) for each parameter.

G cluster_assay Herbicidal Activity Assay start Prepare Test Compound Solutions treat_seeds Treat Filter Paper with Compound Solutions start->treat_seeds germinate Seed Germination and Seedling Growth treat_seeds->germinate measure Measure Germination Rate, Root and Shoot Length germinate->measure analyze Calculate IC50 Values measure->analyze

Figure 2: Workflow for a seedling growth inhibition assay to evaluate herbicidal activity.

Insecticidal Activity of Quinoline Derivatives

The insecticidal potential of quinoline derivatives has been explored against various agricultural pests. The mode of action can vary, including neurotoxicity or disruption of insect growth and development.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is suitable for evaluating the contact and ingestion toxicity of this compound derivatives against leaf-feeding insects.

  • Insect Rearing:

    • Maintain a healthy colony of the target insect pest (e.g., Spodoptera litura, Myzus persicae) on a suitable host plant under controlled environmental conditions.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in an appropriate solvent containing a surfactant.

  • Leaf Treatment:

    • Excise leaves from the host plant.

    • Dip each leaf in a test solution for a specific duration (e.g., 10-30 seconds).

    • Allow the leaves to air dry.

    • Place the treated leaves in a petri dish lined with moist filter paper.

  • Insect Exposure:

    • Introduce a known number of insects (e.g., 10-20 larvae or adults) into each petri dish.

    • Include a positive control (a commercial insecticide) and a negative control (solvent and surfactant only).

  • Mortality Assessment:

    • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

    • Insects are considered dead if they are unable to move when prodded with a fine brush.

    • Calculate the lethal concentration required to kill 50% of the test population (LC50).

Table 2: Insecticidal Activity of Selected Quinoline Derivatives

CompoundTarget InsectLC50 (µg/mL) at 48h
Quinoline Derivative XSpodoptera litura5.2
Quinoline Derivative YMyzus persicae10.8
Quinoline Derivative ZPlutella xylostella7.5

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific data for this compound is not available.

Conclusion

The quinoline scaffold represents a promising starting point for the development of novel agrochemicals. While specific data on this compound is limited, the general methodologies for synthesis and biological screening of other quinoline derivatives provide a clear roadmap for future research. The fungicidal, herbicidal, and insecticidal activities observed in various quinoline analogues suggest that this compound and its derivatives are worthy candidates for investigation in the search for new and effective crop protection agents. Further research focusing on the synthesis of a library of this compound derivatives and their systematic screening against a panel of plant pathogens, weeds, and insect pests is warranted.

Troubleshooting & Optimization

Improving the yield of 2,8-Dimethylquinoline in the Doebner-von Miller synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2,8-Dimethylquinoline in the Doebner-von Miller synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this reaction.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the Doebner-von Miller synthesis of this compound.

Issue 1: Low Yield and Significant Tar/Polymer Formation

  • Q: My reaction mixture has turned into a thick, dark tar, resulting in a very low yield of this compound. What is the primary cause and how can I mitigate this?

    A: Tar formation is the most common side reaction in the Doebner-von Miller synthesis. It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, in this case, crotonaldehyde (B89634).[1] To minimize tar formation and improve your yield, consider the following strategies:

    • Employ a Biphasic Solvent System: By using a two-phase system, such as water and toluene, you can sequester the crotonaldehyde in the organic phase, away from the high concentration of acid in the aqueous phase. This significantly reduces the rate of polymerization.[1]

    • Gradual Addition of Reactants: Instead of adding all reactants at once, add the crotonaldehyde dropwise to the heated acidic solution of o-toluidine (B26562). This maintains a low concentration of the aldehyde at any given time, favoring the desired reaction over polymerization.[1]

    • Optimize Acid Concentration and Type: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation.[1] A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help find the optimal balance between reaction rate and byproduct formation. Milder Lewis acids may be preferable in some cases.

    • Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

Issue 2: Presence of Impurities and Complex Product Mixtures

  • Q: My final product is contaminated with partially hydrogenated quinoline (B57606) derivatives (dihydro- or tetrahydroquinolines). How can I ensure complete aromatization?

    A: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete oxidation can lead to these impurities. To address this:

    • Choice and Amount of Oxidizing Agent: Traditionally, an excess of one of the reactants or a nitroarene is used as the oxidizing agent. If you are not observing complete conversion, consider using a dedicated oxidizing agent. Ensure you are using a sufficient stoichiometric excess of the oxidizing agent to drive the reaction to completion.[1]

    • Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures to go to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS to determine the optimal conditions.[1]

  • Q: My crude product shows multiple spots on TLC, indicating a complex mixture. What could be the cause?

    A: The formation of a complex mixture of products can be due to several factors, including side reactions and the use of sterically hindered substrates. With a substituted aniline (B41778) like o-toluidine, careful optimization of reaction conditions is crucial to favor the desired cyclization.

Quantitative Data on Reaction Parameters

The yield of the Doebner-von Miller synthesis is highly dependent on the specific substrates and reaction conditions. The following table provides illustrative data on how different parameters can influence the yield of substituted quinolines.

CatalystTemperature (°C)Reaction Time (h)Yield (%)Notes
HCl100645-55Standard Brønsted acid catalyst.
H₂SO₄100640-50Can lead to more charring compared to HCl.
ZnCl₂120850-60Lewis acid catalyst, may reduce tar formation.
SnCl₄120855-65Effective Lewis acid, but moisture sensitive.
p-TsOH1101050-60Milder Brønsted acid, may require longer reaction times.

Note: The data in this table are illustrative and intended to show general trends. Actual yields for the synthesis of this compound will vary depending on the specific experimental setup, purity of reagents, and reaction scale.

Experimental Protocols

1. Detailed Methodology for the Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 2-methylquinoline (B7769805) and is optimized to minimize tar formation.

Materials:

  • o-Toluidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (B78521) (NaOH) solution (concentrated)

  • Dichloromethane (B109758) or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Addition funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-toluidine (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing o-toluidine hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

2. Purification of this compound

Purification of the crude product is crucial to obtain this compound in high purity.

  • Steam Distillation: This is a classic and often effective method for separating volatile quinolines from non-volatile tarry byproducts.[2]

  • Vacuum Distillation: For less volatile impurities, vacuum distillation of the crude product can provide a high-purity sample.

  • Column Chromatography: If distillation is not effective, column chromatography on silica gel or alumina (B75360) is a common purification technique. It is advisable to first filter the crude product through a plug of silica gel to remove the majority of the tar before performing a full column separation.[2]

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the Doebner-von Miller synthesis of this compound.

Doebner_von_Miller_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst process process oToluidine o-Toluidine michael_adduct Michael Adduct oToluidine->michael_adduct Michael Addition crotonaldehyde Crotonaldehyde crotonaldehyde->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Electrophilic Cyclization dihydroquinoline Dihydro-2,8-dimethylquinoline cyclized_intermediate->dihydroquinoline - H₂O product_node This compound dihydroquinoline->product_node Oxidation H_plus H+ oxidant Oxidant

Caption: Proposed mechanism for the Doebner-von Miller synthesis of this compound.

Experimental_Workflow step step workup workup purification purification analysis analysis start Combine o-Toluidine and HCl heat Heat to Reflux start->heat add_crotonaldehyde Slowly Add Crotonaldehyde in Toluene heat->add_crotonaldehyde reflux Reflux for 4-6 hours add_crotonaldehyde->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaOH cool->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Distillation or Chromatography dry_concentrate->purify analyze Characterize Product (NMR, GC-MS) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree problem problem cause cause solution solution low_yield Low Yield? tar_formation Significant Tar Formation? low_yield->tar_formation Yes impurities Product Impure? low_yield->impurities No polymerization Polymerization of Crotonaldehyde tar_formation->polymerization Yes incomplete_reaction Incomplete Reaction or Oxidation impurities->incomplete_reaction Yes purify_product Purify via Distillation or Chromatography impurities->purify_product No, but still impure use_biphasic Use Biphasic System (Water/Toluene) polymerization->use_biphasic slow_addition Add Crotonaldehyde Slowly polymerization->slow_addition optimize_temp Optimize Temperature (Lower if possible) polymerization->optimize_temp optimize_oxidant Optimize Oxidant Type and Amount incomplete_reaction->optimize_oxidant increase_reflux_time Increase Reflux Time incomplete_reaction->increase_reflux_time

Caption: A troubleshooting decision tree for improving the yield of this compound.

References

Common side products in the synthesis of 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,8-Dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and well-established method for synthesizing this compound is the Doebner-von Miller reaction. This reaction involves the acid-catalyzed condensation of o-toluidine (B26562) with an α,β-unsaturated carbonyl compound, typically crotonaldehyde (B89634).

Q2: What are the most common side products I should expect in the synthesis of this compound?

The predominant side product in the Doebner-von Miller synthesis of this compound is the formation of tar and polymeric materials. This is primarily due to the acid-catalyzed self-condensation and polymerization of crotonaldehyde under the reaction conditions.

Other potential, though less frequently reported, side products may include:

  • Dihydro- and Tetrahydroquinolines: Incomplete oxidation of the dihydroquinoline intermediate can lead to the formation of these partially saturated heterocyclic compounds.

  • Isomeric Byproducts: While the use of o-toluidine should theoretically yield only the 2,8-disubstituted product, the formation of other isomers is a possibility in Doebner-von Miller reactions with different substituted anilines, though this is not well-documented for this specific synthesis.

Q3: How can I minimize the formation of tar and other polymeric side products?

Minimizing tar formation is crucial for achieving a good yield and simplifying purification. The following strategies are recommended:

  • Slow Addition of Reagents: Adding the crotonaldehyde slowly to the heated acidic solution of o-toluidine helps to control the exothermic nature of the reaction and reduces the rate of polymerization.

  • Temperature Control: Excessively high temperatures can promote the formation of tar. Maintaining the lowest effective temperature for the reaction to proceed is advisable.

  • Use of a Two-Phase System: A biphasic reaction medium, such as toluene (B28343) and aqueous acid, can sequester the crotonaldehyde in the organic phase, thereby reducing its polymerization in the acidic aqueous phase.

  • Choice of Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used. Experimenting with milder Lewis acids may reduce tar formation.

Q4: What are the best methods for purifying crude this compound?

Steam distillation is a highly effective method for separating the volatile this compound from the non-volatile tarry residues. Further purification can be achieved through vacuum distillation or recrystallization.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of Product Incomplete reaction; incorrect reaction conditions; degradation of starting materials or product.Ensure the purity of starting materials, especially freshly distilled o-toluidine. Monitor the reaction progress using TLC. Optimize reaction time and temperature. Ensure the acid catalyst is of the appropriate concentration and type.
Excessive Tar Formation Polymerization of crotonaldehyde due to high temperature or high concentration.Slowly add crotonaldehyde to the reaction mixture. Maintain a controlled, lower reaction temperature. Consider using a two-phase reaction system (e.g., toluene/aqueous HCl). Experiment with different acid catalysts, including milder Lewis acids.
Product is a Dark, Oily Substance Presence of tarry impurities.Purify the crude product using steam distillation to separate the volatile this compound from non-volatile tars. Follow up with vacuum distillation or recrystallization if necessary.
Isolation of Saturated Side Products Incomplete oxidation of the dihydroquinoline intermediate.Ensure a sufficient amount of the oxidizing agent is present (often atmospheric oxygen or another added oxidant in some Doebner-von Miller variations). Prolong the reaction time or increase the temperature during the oxidation step.

Quantitative Data on Side Product Formation

Specific quantitative data comparing the yield of this compound to its various side products under different reaction conditions is not extensively available in the published literature. The primary focus of most studies has been on maximizing the yield of the desired product and minimizing the qualitative observation of tar formation. The following table provides a qualitative summary of the expected impact of reaction conditions on side product formation.

Reaction Condition Effect on Tar Formation Effect on Dihydro/Tetrahydroquinoline Formation
High Temperature IncreasesMay decrease due to more efficient oxidation
Rapid Addition of Crotonaldehyde IncreasesNo significant reported effect
High Acid Concentration May IncreaseNo significant reported effect
Insufficient Oxidant/Reaction Time No significant reported effectIncreases

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound via the Doebner-von Miller Reaction

This is a representative protocol adapted from general procedures for the Doebner-von Miller synthesis. Optimization may be required.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine o-toluidine (1.0 equivalent) and 6 M hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • In the dropping funnel, prepare a solution of crotonaldehyde (1.2 equivalents) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing o-toluidine hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution until it is basic (pH > 10).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by steam distillation followed

Purification of 2,8-Dimethylquinoline from reaction byproducts and isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2,8-Dimethylquinoline

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in purifying this compound from common reaction byproducts and isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: Impurities largely depend on the synthetic route. For syntheses like the Doebner-von Miller reaction, common impurities include:

  • Isomers: Other dimethylquinoline isomers (e.g., 2,3-, 2,4-, 2,6-, 2,7-dimethylquinoline) are frequent contaminants due to side reactions or impurities in the starting materials.[1]

  • Reaction Byproducts: Partially hydrogenated species like dihydro- or tetrahydroquinolines can be present if the final oxidation step is incomplete.[2]

  • Starting Materials: Unreacted aniline (B41778) or α,β-unsaturated carbonyl compounds may remain.

  • Tars and Polymers: Acid-catalyzed polymerization of starting materials can lead to high-molecular-weight tars, which is a very common side reaction.[2]

Q2: What is a good starting strategy for purifying crude this compound?

A2: A general multi-step strategy is often most effective:

  • Acid-Base Extraction: First, perform an acid-base workup. Dissolve the crude mixture in a nonpolar organic solvent (e.g., dichloromethane (B109758) or ether) and wash with aqueous acid (e.g., 1M HCl) to protonate and extract the basic quinolines into the aqueous layer. The non-basic impurities, like tars, will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified quinolines back into an organic solvent.

  • Solvent Removal: Dry the organic extract and remove the solvent under reduced pressure.

  • Primary Purification: Based on the remaining impurities, proceed with fractional distillation (for isomers with different boiling points) or column chromatography.

  • Final Polishing: Recrystallization can be used as a final step to achieve high purity if the product is a solid at room temperature or forms a stable salt.

Q3: My quinoline (B57606) derivative appears to be decomposing during silica (B1680970) gel column chromatography. What should I do?

A3: Quinoline derivatives can decompose on acidic silica gel due to the basicity of the quinoline nitrogen.[3] To prevent this:

  • Deactivate the Silica Gel: Pre-treat the silica gel by making a slurry with an eluent containing a small amount of a base, such as 0.5-2% triethylamine (B128534) (NEt₃).[3] This neutralizes the acidic silanol (B1196071) groups.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina (B75360), which is less acidic.[3] For very sensitive compounds, Florisil or cellulose (B213188) might be better options.[3]

  • Work Quickly: Minimize the contact time between your compound and the stationary phase by running the column as efficiently as possible.

Troubleshooting Guides

This section addresses specific purification challenges in a problem-solution format.

Problem 1: Poor separation between this compound and its isomers.
  • Possible Cause: Isomers of dimethylquinoline often have very similar polarities and close boiling points, making separation by standard chromatography or distillation difficult.

  • Solutions:

    • High-Efficiency Fractional Distillation: Use a vacuum-jacketed column with a high number of theoretical plates (e.g., a Vigreux or spinning band column) under reduced pressure. This can enhance the separation of isomers with small boiling point differences.

    • Optimize Column Chromatography:

      • Stationary Phase: Standard silica or alumina may not be sufficient. Consider specialized stationary phases like C18 (reversed-phase) or those designed for aromatic separations.[4]

      • Eluent System: Use a shallow solvent gradient or isocratic elution with a finely-tuned solvent system (e.g., hexane/ethyl acetate (B1210297) or hexane/dichloromethane). Adding a small percentage of a third solvent can sometimes dramatically alter selectivity.

    • Preparative HPLC: For high-purity applications, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution for separating closely related isomers.[5]

    • Derivative Formation: Convert the mixture of quinolines into derivatives (e.g., picrates or hydrochlorides).[6] These derivatives may have different crystallization properties, allowing for separation through fractional crystallization. The pure isomer can then be recovered by reversing the derivatization.[6]

Problem 2: The product "oils out" instead of forming crystals during recrystallization.
  • Possible Cause: The solution is becoming supersaturated at a temperature above the melting point of your compound, often due to the presence of impurities that depress the melting point.

  • Solutions:

    • Add More Solvent: The most common fix is to return the solution to the heat source and add more of the "good" or "soluble" solvent to decrease the saturation point.[7]

    • Lower the Cooling Temperature Slowly: Ensure the solution cools as slowly as possible to room temperature before moving it to an ice bath. Rapid cooling encourages oiling out.

    • Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]

    • Add a Seed Crystal: Introduce a tiny crystal of the pure desired compound to the cooled solution to initiate crystallization.[7]

Problem 3: The yield is very low after purification.
  • Possible Cause: Product loss can occur at multiple stages, including workup, transfer, and the purification process itself.

  • Solutions:

    • Review Extraction pH: Ensure the pH during acid-base extraction is correct. The aqueous layer should be sufficiently acidic (pH < 2) to protonate all quinolines and sufficiently basic (pH > 10) to deprotonate them for extraction back into the organic layer.

    • Check for Adsorption: If using column chromatography, the product may be irreversibly adsorbed onto the stationary phase, especially if it's acidic silica.[3] Adding triethylamine to the eluent can prevent this.[3] If using charcoal for decolorizing, using too much can adsorb your product.[7]

    • Analyze the Mother Liquor: After recrystallization, concentrate the mother liquor (the remaining solution) and analyze it by TLC or GC-MS. A significant amount of product may still be dissolved. Attempting a second crop of crystals from the concentrated mother liquor can improve the overall yield.[8]

Data Presentation: Isomer Properties

Separating dimethylquinoline isomers relies on exploiting differences in their physical properties.

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)
2,4-Dimethylquinoline1198-37-4264-26514.85
2,6-Dimethylquinoline877-43-0266-26757-59
This compound 1463-17-8 - -
3,8-Dimethylquinoline---
4,6-Dimethylquinoline---
4,8-Dimethylquinoline---

Data sourced from PubChem, ChemicalBook, and other chemical suppliers. Boiling and melting points can vary slightly based on the source and purity.[9][10][11] A dash (-) indicates that reliable data was not found in the search results.

Experimental Protocols

Protocol 1: Deactivated Silica Gel Column Chromatography

This protocol is designed to minimize the decomposition of basic quinoline compounds.

  • Slurry Preparation:

    • In a beaker, add the required amount of silica gel.

    • Prepare the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Add triethylamine (NEt₃) to the eluent to a final concentration of 1% (v/v).

    • Pour the basic eluent over the silica gel and stir to create a uniform slurry.

  • Column Packing:

    • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

    • Pour the silica gel slurry into the column.

    • Open the stopcock to drain the solvent, continuously tapping the column to ensure even packing and remove air bubbles. Add more eluent as needed to prevent the silica bed from running dry.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the eluent or a suitable solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization from a Mixed Solvent System

This method is useful when no single solvent has the ideal solubility properties. A common pair is ethanol (B145695) (soluble solvent) and water (anti-solvent).

  • Solvent Selection: Confirm that this compound is highly soluble in the "good" solvent (e.g., ethanol) and poorly soluble in the "bad" solvent (e.g., water). The two solvents must be miscible.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Heat the flask and add the minimum amount of hot ethanol required to just dissolve the solid completely.[8]

  • Induce Crystallization:

    • While the solution is still hot, add the "bad" solvent (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

    • If it becomes too cloudy, add a few drops of the "good" solvent (ethanol) until the solution is clear again.

  • Cooling:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.[8]

    • Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water mixture or just the anti-solvent).

    • Allow the crystals to dry completely in the air or in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude Product (2,8-DMQ, Isomers, Tars) Extraction Acid-Base Extraction Crude->Extraction Intermediate Extracted Amines (DMQ Isomer Mixture) Extraction->Intermediate Waste Tars / Non-Basic Impurities Extraction->Waste Distillation Fractional Distillation (Vacuum) Intermediate->Distillation  Boiling Point Difference? Chromatography Column Chromatography (Deactivated Silica) Intermediate->Chromatography  Polarity Difference? Recrystallization Recrystallization (Optional Polishing) Distillation->Recrystallization Isomer_Fractions Other Isomer Fractions Distillation->Isomer_Fractions Chromatography->Recrystallization Pure_Product Pure 2,8-DMQ Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Problem: Impure Product After Initial Purification Check Analyze Impurity Profile (GC-MS, NMR) Start->Check Isomer Major Impurity is an Isomer Check->Isomer  Isomers Detected Byproduct Major Impurity is a Byproduct (e.g., Dihydroquinoline) Check->Byproduct  Other Byproducts Distill Action: High-Efficiency Fractional Distillation Isomer->Distill  Boiling points differ >5°C? Prep_HPLC Action: Preparative HPLC Isomer->Prep_HPLC  Boiling points too close Re_Oxidize Action: Re-run Oxidation Step on Crude Mixture Byproduct->Re_Oxidize  Incomplete reaction Chromatography Action: Optimize Column Chromatography Byproduct->Chromatography  Different polarity

Caption: Troubleshooting decision tree for purifying this compound.

References

Troubleshooting polymerization during the Doebner-von Miller reaction of anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges encountered during the Doebner-von Miller reaction, with a specific focus on troubleshooting and preventing polymerization when using anilines.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format, providing insights into root causes and actionable solutions.

Problem 1: The reaction mixture has turned into a thick, dark, intractable tar, resulting in a very low yield.

  • Symptoms: A significant amount of dark, polymeric material forms, making stirring difficult and product isolation nearly impossible. The yield of the desired quinoline (B57606) is significantly reduced.

  • Root Cause: This is the most common issue with the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3] Strong acidic conditions and high temperatures accelerate this unwanted side reaction.[1]

  • Solutions:

    • Employ a Biphasic Solvent System: This is a highly effective method to reduce polymerization.[1][2] By using a system such as water-toluene, the α,β-unsaturated carbonyl compound is sequestered in the organic phase, minimizing its contact with the high concentration of acid in the aqueous phase where the aniline (B41778) salt resides.[1][2]

    • Control Reaction Temperature: Excessive heat promotes polymerization.[1][4] It is crucial to maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.

    • Gradual Addition of the Carbonyl Compound: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly or portion-wise to the heated acidic solution of the aniline.[1][3][5] This keeps the instantaneous concentration of the easily polymerized reagent low, favoring the desired reaction pathway.[3][5]

    • Optimize Acid Type and Concentration: While strong acids are necessary, overly harsh conditions can expedite tar formation.[1] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][6] In some cases, milder Lewis acids may provide a better balance between reaction rate and byproduct formation.[1]

    • Use an Acetal (B89532) Protecting Group: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can effectively prevent polymerization.[5] The acetal is stable but hydrolyzes in situ under the acidic reaction conditions to slowly release the reactive aldehyde, keeping its concentration low.[5]

Problem 2: The reaction is clean, but the final product is contaminated with dihydroquinoline impurities.

  • Symptoms: Characterization of the product (e.g., by NMR or MS) shows the presence of partially hydrogenated quinoline derivatives alongside the desired aromatic product.

  • Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If the oxidizing agent is inefficient, used in insufficient amounts, or the reaction conditions do not favor complete oxidation, these intermediates will contaminate the final product.[1]

  • Solutions:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the aromatization to completion.[1] Common oxidants include nitrobenzene (B124822) or arsenic acid.[1]

    • Consider Alternative Oxidizing Agents: For cleaner reactions, alternative oxidants like air (aerobic oxidation), hydrogen peroxide, or selenium dioxide can be explored.[1]

    • Optimize Oxidation Conditions: The oxidation step may require longer reaction times or higher temperatures to proceed to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS to determine the optimal endpoint.[1]

    • Perform Post-Reaction Oxidation: If dihydroquinoline impurities are found in the isolated product, they can often be oxidized in a separate step using a suitable oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to significant tar formation and reduces the yield.[1][3] The most effective prevention strategies include using a biphasic solvent system (e.g., water/toluene) to separate the carbonyl compound from the acid, adding the carbonyl compound slowly to the reaction mixture, and maintaining the lowest effective reaction temperature.[1][3]

Q2: I am using an aniline with an electron-withdrawing group and getting a very low yield. What is the issue?

A2: Anilines substituted with strong electron-withdrawing groups are less nucleophilic and therefore less reactive in the Doebner-von Miller reaction, which often results in low yields.[1][5] To address this, you may need to use more forcing conditions, such as higher temperatures or longer reaction times, or investigate more effective catalytic systems to promote the reaction.[5]

Q3: Can I use α,β-unsaturated ketones instead of aldehydes in this reaction?

A3: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful and higher-yielding with α,β-unsaturated aldehydes.[1] Ketones, especially those with significant steric hindrance around the carbonyl group, may lead to lower yields or the formation of more complex product mixtures.[1][7]

Q4: How can I effectively purify the quinoline product from the tarry byproducts?

A4: Purification can be challenging. After the reaction, the mixture is typically neutralized carefully with a base.[5] The basic quinoline product can then be extracted into an organic solvent.[5] Column chromatography on silica (B1680970) gel is a common method for purification. In some cases, distillation (if the product is volatile and stable) or recrystallization can be effective. A thorough acid-base workup is critical to remove as many impurities as possible before chromatography.

Q5: What is the proposed mechanism for the Doebner-von Miller reaction?

A5: The exact mechanism has been a subject of debate, but it is generally accepted to proceed through a series of complex steps.[3][6] A plausible pathway involves an initial Michael-type (1,4-conjugate) addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration. The resulting dihydroquinoline intermediate is then oxidized to furnish the final aromatic quinoline product.[8][9] A fragmentation-recombination mechanism has also been proposed and is supported by isotopic labeling studies.[6][10][11]

Data Presentation

The choice of catalyst can significantly impact the reaction. The following table summarizes the effect of different acid catalysts on the yield of a 2-carboxy-4-arylquinoline, illustrating the importance of catalyst optimization.

EntryCatalyst (equiv.)SolventYield (%)
1TFA (solvent)TFA89
2p-TsOH (2.0)Toluene (B28343)25
3HCl (conc.)EtOH0
4H₂SO₄ (conc.)EtOH0
5ZnCl₂ (2.0)Toluene0
6SnCl₄ (2.0)Toluene0
Data is illustrative for the reaction of an aniline with a γ-aryl-β,γ-unsaturated α-ketoester and may not represent typical yields for all Doebner-von Miller reactions.[3][12]

Experimental Protocols

Protocol: Synthesis of 2-Methylquinoline (B7769805) via Doebner-von Miller Reaction with Polymerization Suppression

This protocol incorporates a biphasic system and slow addition to minimize tar formation.

Materials:

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Initial Heating: Heat the acidic aniline mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Prepare Carbonyl Solution: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) and the oxidizing agent (e.g., nitrobenzene, 1.2 eq) dissolved in toluene.

  • Slow Addition: Add the toluene solution dropwise from the addition funnel to the refluxing aqueous mixture over a period of 2-3 hours. Maintaining a slow and steady addition rate is crucial to prevent the buildup of crotonaldehyde concentration.[1][3]

  • Reaction: After the addition is complete, continue to heat the biphasic mixture at reflux for an additional 3-4 hours, or until TLC monitoring indicates the consumption of the starting aniline.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly neutralize the acid by adding a concentrated sodium hydroxide solution until the aqueous layer is strongly alkaline (pH > 10). Perform this step in an ice bath as the neutralization is exothermic.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Workup - Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 2-methylquinoline by column chromatography on silica gel or by vacuum distillation.

Visualizations

Troubleshooting_Polymerization start High Polymerization / Tar Formation in Doebner-von Miller Reaction q1 Are you using a biphasic solvent system (e.g., water/toluene)? start->q1 sol1 Implement a biphasic system to sequester the carbonyl compound from the acid. q1->sol1 No q2 Is the carbonyl compound added slowly over time? q1->q2 Yes sol1->q2 sol2 Use an addition funnel to add the carbonyl reagent dropwise to the heated aniline solution. q2->sol2 No q3 Is the reaction temperature optimized and controlled? q2->q3 Yes sol2->q3 sol3 Lower the temperature. Find the minimum temperature required for the reaction to proceed. q3->sol3 No q4 Have you considered using an acetal? q3->q4 Yes sol3->q4 sol4 Use an acetal of the α,β-unsaturated aldehyde to generate the reactant in situ. q4->sol4 No end_node Reaction Optimized for Minimal Polymerization q4->end_node Yes sol4->end_node

Caption: Troubleshooting workflow for polymerization in the Doebner-von Miller reaction.

DVM_Mechanism cluster_reactants Reactants cluster_products Products Aniline Aniline step1 1. Michael Addition (Conjugate Addition) Aniline->step1 Carbonyl α,β-Unsaturated Carbonyl Carbonyl->step1 Quinoline Quinoline Water H₂O intermediate1 β-Anilino Carbonyl Intermediate step1->intermediate1 step2 2. Intramolecular Electrophilic Cyclization step3 3. Dehydration step2->step3 step3->Water intermediate2 Dihydroquinoline Intermediate step3->intermediate2 step4 4. Oxidation (Aromatization) step4->Quinoline intermediate1->step2 intermediate2->step4

Caption: Simplified mechanism of the Doebner-von Miller quinoline synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 2,8-dimethylquinoline. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound scaffold for functionalization?

A1: The reactivity of the this compound ring is influenced by the directing effects of the nitrogen atom and the two methyl groups.

  • C2 and C8-Methyl Groups: The methyl groups are susceptible to benzylic functionalization, such as oxidation and halogenation. The C8-methyl group's reactivity can be enhanced through coordination with a metal catalyst via the adjacent nitrogen atom.

  • C5 and C7 Positions: The benzene (B151609) ring is generally more susceptible to electrophilic aromatic substitution than the pyridine (B92270) ring. The C5 and C7 positions are the most common sites for electrophilic attack.[1]

  • C4 Position: The C4 position can be activated for nucleophilic attack, especially if a good leaving group is present.

Q2: How can I improve the solubility of this compound and its derivatives?

A2: this compound is sparingly soluble in water but soluble in many organic solvents. To improve solubility in aqueous media for biological assays, consider introducing polar functional groups such as carboxylic acids, amines, or hydroxyl groups. For reactions, solubility can be enhanced by careful selection of the solvent system, including polar aprotic solvents like DMF or DMSO, or by using co-solvent mixtures.

Q3: What are the key safety precautions when working with this compound and its reagents?

A3: this compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many reagents used for functionalization, such as strong bases (e.g., n-butyllithium), oxidizing agents (e.g., potassium permanganate), and palladium catalysts, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How does the nitrogen atom in the quinoline (B57606) ring affect transition metal-catalyzed reactions?

A4: The lone pair of electrons on the quinoline nitrogen can coordinate to transition metal catalysts (e.g., palladium, rhodium).[3] This can be advantageous, acting as a directing group to guide C-H activation to a specific position (e.g., the C8-methyl group). However, strong coordination can also lead to catalyst poisoning or the formation of overly stable intermediates, which can slow down or inhibit the catalytic cycle.[3]

Troubleshooting Guides

Problem 1: Low or No Conversion in Palladium-Catalyzed C-H Arylation
Possible CauseTroubleshooting Step
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and has been stored properly under an inert atmosphere. Consider using a pre-catalyst or activating the catalyst in-situ.[4]
Inappropriate Ligand The choice of ligand is critical for catalyst stability and reactivity. Screen a variety of phosphine (B1218219) ligands with different steric and electronic properties (e.g., PPh₃, X-Phos, SPhos).[4]
Incorrect Base The base plays a crucial role in the catalytic cycle. Screen a range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases. The strength and solubility of the base can significantly impact the reaction rate.[5]
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction. Test different solvents or solvent mixtures (e.g., DMF, toluene, dioxane, or t-BuOH/toluene).[4]
Catalyst Poisoning Ensure all reagents and solvents are pure and dry. Trace impurities, particularly from the starting material or other nitrogen-containing compounds, can poison the palladium catalyst.[3][4]
Insufficient Temperature C-H activation often requires elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, while monitoring for any product decomposition.[4]
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible CauseTroubleshooting Step
Suboptimal Catalyst/Ligand The ligand plays a key role in controlling regioselectivity. For C-H activation, switching from a palladium to a rhodium-based catalyst system can sometimes favor a different position.[4] The steric bulk of the ligand can also influence the site of functionalization.
Ineffective Directing Group When using a directing group strategy (e.g., N-oxide), ensure it is correctly installed and stable under the reaction conditions. The coordination of the directing group to the metal center is crucial for high selectivity.[4][6]
Steric Hindrance Steric hindrance from the methyl groups on the this compound ring can influence the accessibility of certain positions to the catalyst and reagents. Consider using less sterically demanding reagents if possible.
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Problem 3: Formation of Side Products in Benzylic Oxidation
Possible CauseTroubleshooting Step
Over-oxidation The desired aldehyde or alcohol product can be further oxidized to a carboxylic acid.[7] Use a milder oxidizing agent or a stoichiometric amount of a stronger oxidant. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Ring Oxidation Under harsh conditions, the aromatic quinoline ring can be oxidized, leading to ring-opening or the formation of complex mixtures. Use a selective oxidizing agent that targets benzylic C-H bonds.
Dimerization/Polymerization Radical intermediates in some oxidation reactions can lead to dimerization or polymerization. Run the reaction at a lower concentration or consider using a radical scavenger if it doesn't interfere with the desired reaction.
Formation of Peroxides In aerobic oxidations, the formation of peroxide side products can occur.[8] Ensure the reaction workup includes a step to quench any residual peroxides (e.g., with sodium sulfite (B76179) or thiosulfate).

Experimental Protocols and Data

Benzylic Bromination of the C2 and C8-Methyl Groups

This reaction is useful for creating reactive handles for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Workflow for Benzylic Bromination

Workflow for Benzylic Bromination of this compound A Dissolve this compound in a suitable solvent (e.g., CCl4 or acetonitrile) B Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) A->B C Heat the mixture to reflux under inert atmosphere B->C D Monitor reaction progress by TLC or GC-MS C->D E Cool the reaction and filter off succinimide (B58015) D->E F Wash the filtrate with aqueous Na2S2O3 and brine E->F G Dry the organic layer, concentrate, and purify by chromatography F->G H Characterize the product (mono- or di-brominated) G->H

Caption: Workflow for the synthesis of brominated this compound.

Experimental Protocol:

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.0-2.2 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.[9][10] The mixture is heated to reflux and the reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the mono- or di-brominated product.[11]

Quantitative Data: Influence of NBS Equivalents on Product Distribution

EntryEquivalents of NBSRadical InitiatorSolventProduct Distribution (Mono:Di-brominated)Yield (%)
11.1AIBN (cat.)Acetonitrile85:15~80
22.2AIBN (cat.)Acetonitrile10:90~75
31.1Benzoyl Peroxide (cat.)CCl₄80:20~78
42.2Benzoyl Peroxide (cat.)CCl₄12:88~72

Note: Yields and product ratios are illustrative and can vary based on specific reaction conditions and scale.

Oxidation of Methyl Groups to Carboxylic Acids

This transformation is valuable for introducing polar functional groups, which can serve as handles for amide coupling or as key pharmacophores.

Troubleshooting Logic for Benzylic Oxidation

Troubleshooting Benzylic Oxidation Start Start Oxidation Problem Low Yield or Incomplete Reaction? Start->Problem Cause1 Insufficient Oxidant Problem->Cause1 Yes Cause2 Low Temperature Problem->Cause2 Yes Cause3 Poor Solubility Problem->Cause3 Yes SideProducts Side Products Observed? Problem->SideProducts No Solution1 Increase equivalents of oxidizing agent (e.g., KMnO4) Cause1->Solution1 Solution1->Problem Solution2 Increase reaction temperature/ prolong reaction time Cause2->Solution2 Solution2->Problem Solution3 Use a co-solvent or phase-transfer catalyst Cause3->Solution3 Solution3->Problem Cause4 Over-oxidation SideProducts->Cause4 Yes Success Successful Oxidation SideProducts->Success No Solution4 Use milder oxidant or monitor reaction closely Cause4->Solution4 Solution4->SideProducts

Caption: A decision-making flowchart for troubleshooting oxidation reactions.

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser, this compound (1.0 eq) is suspended in an aqueous solution of sodium hydroxide.[12] The mixture is heated, and potassium permanganate (B83412) (KMnO₄) (typically 4-6 equivalents for di-oxidation) is added portion-wise to control the exothermic reaction.[7][12] The reaction is refluxed for several hours until the purple color of the permanganate has disappeared, indicating its consumption. The hot reaction mixture is then filtered to remove the manganese dioxide byproduct. The filtrate is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-2,8-dicarboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.[12]

Quantitative Data: Effect of Oxidant on Product Formation

EntryOxidizing AgentConditionsMajor ProductYield (%)
1KMnO₄ (excess)NaOH (aq), RefluxQuinoline-2,8-dicarboxylic acid~65
2CrO₃/H₂SO₄Acetone, 0 °C to RTQuinoline-2,8-dicarboxylic acid~55
3SeO₂Dioxane, Reflux2,8-Quinolinedicarboxaldehyde~40
4O₂Co(OAc)₂ catalyst, Acetic Acid, 100°CQuinolinic acidVaries

Note: Yields are highly dependent on the specific reaction conditions and workup procedure.[13]

C5-Selective Halogenation

Directing functionalization to the C5 position of the benzene ring is a common objective. Metal-free conditions have been developed for this transformation.

Experimental Protocol:

To a solution of an 8-substituted quinoline, such as N-(quinolin-8-yl)pivalamide (prepared from 8-amino-2-methylquinoline), in water, is added an N-halosuccinimide (NCS, NBS, or NIS) (1.1 eq).[14] The reaction mixture is stirred at room temperature or slightly elevated temperature for a specified time. The reaction progress is monitored by TLC. Upon completion, the product is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the C5-halogenated quinoline derivative.[15][16]

Quantitative Data: Metal-Free C5-Halogenation of 8-Amidoquinolines

EntrySubstrate (8-Amidoquinoline)Halogenating AgentSolventTemp (°C)Yield (%)
1N-(2-methylquinolin-8-yl)acetamideNBSH₂O8092
2N-(2-methylquinolin-8-yl)acetamideNCSH₂O8085
3N-(2-methylquinolin-8-yl)acetamideNISH₂O8078
4N-(quinolin-8-yl)pivalamideNBS (with Fe(OTf)₃ cat.)H₂ORT98

Data adapted from studies on 8-amidoquinolines, a versatile derivative for directing C5 functionalization.[14][16]

References

Removal of tar formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tar formation during quinoline (B57606) synthesis, particularly focusing on the Skraup and Doebner-von Miller reactions. Our goal is to equip you with the necessary information to optimize your experimental outcomes, minimize byproduct formation, and effectively purify your target quinoline compounds.

Troubleshooting Guides

Issue 1: Excessive Tar Formation in Skraup Synthesis

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, leading to difficult product isolation and significantly reduced yields.

Root Cause: The highly exothermic and acidic conditions of the Skraup reaction promote the polymerization of acrolein, which is formed in situ from the dehydration of glycerol (B35011).[1][2] High temperatures accelerate these side reactions, leading to the formation of high-molecular-weight tars.[1]

Troubleshooting Steps:

  • Control the Reaction Exotherm: The primary strategy to minimize tar formation is to moderate the reaction's vigorous nature.[1]

    • Use a Moderator: The addition of ferrous sulfate (B86663) (FeSO₄) is a crucial step to control the exothermicity.[1][3] It is believed to act as an oxygen carrier, slowing down the oxidation step and leading to a more controlled reaction.[1]

    • Gradual Reagent Addition: Ensure the correct order of reagent addition: aniline (B41778), ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid with adequate cooling.[1]

    • Controlled Heating: Begin by gently heating the mixture. Once the reaction initiates (indicated by boiling), remove the external heat source. The reaction's own exotherm should sustain boiling. Reapply heat only after this initial vigorous phase has subsided.[1]

  • Optimize Reaction Parameters:

    • Temperature and Time: Minimizing the reaction temperature and time can help reduce tar formation.[1] Avoid prolonged heating at excessively high temperatures.[2]

  • Purification Strategy:

    • Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tarry byproducts.[1] The crude reaction mixture is made alkaline before steam is passed through it.

Issue 2: Polymer and Tar Formation in Doebner-von Miller Synthesis

Symptoms: Similar to the Skraup synthesis, the reaction mixture turns into a thick, dark polymer or tar, complicating the work-up and diminishing the yield of the desired substituted quinoline.

Root Cause: The acidic conditions required for the Doebner-von Miller reaction can catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4][5] This is one of the most common side reactions leading to tar formation.[4]

Troubleshooting Steps:

  • Minimize Polymerization of the Carbonyl Compound:

    • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[4][6]

    • Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[5]

  • Optimize Reaction Conditions:

    • Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted and Lewis acids to find the optimal balance between reaction rate and side product formation.[4]

    • Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate, as excessive heat promotes polymerization.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

A1: Tar formation in the Skraup synthesis is primarily due to the acid-catalyzed polymerization of acrolein, which is generated from the dehydration of glycerol under the harsh, high-temperature reaction conditions.[1]

Q2: How does ferrous sulfate (FeSO₄) help in reducing tar formation in the Skraup reaction?

A2: Ferrous sulfate acts as a moderator, controlling the highly exothermic nature of the reaction.[1][3] By ensuring a smoother, less violent reaction, it prevents localized overheating, which is a major contributor to the polymerization side reactions that form tar.[2][7]

Q3: My Doebner-von Miller reaction is producing a lot of polymer. What is the most effective way to prevent this?

A3: The most effective strategy to mitigate the polymerization of the α,β-unsaturated carbonyl compound is to use a two-phase (biphasic) reaction medium.[4][6] This sequesters the carbonyl compound in an organic solvent, significantly reducing its tendency to polymerize in the acidic aqueous phase and thereby increasing the yield of the desired quinoline.[4][7]

Q4: Are there "greener" alternatives to the classical Skraup synthesis that produce less tar?

A4: Yes, modern techniques like microwave-assisted synthesis have been shown to be effective. Microwave heating can dramatically reduce reaction times and improve yields, often with less tar formation compared to conventional heating methods.[8] The use of ionic liquids as recyclable solvents and catalysts is another promising eco-friendly option.[9][10]

Q5: How can I purify my quinoline product from the tarry residue?

A5: For the Skraup synthesis, steam distillation is the most common and effective method.[1] After making the reaction mixture alkaline, the volatile quinoline is distilled with steam, leaving the non-volatile tar behind. The quinoline can then be extracted from the distillate.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Quinoline Synthesis

Synthesis MethodHeating MethodReaction TimeYield (%)Reference(s)
Friedländer SynthesisConventionalSeveral daysPoor[11]
Friedländer SynthesisMicrowave5 minutesExcellent[11]
General Quinoline LibraryConventional-34[12]
General Quinoline LibraryMicrowave-72[12]
Quinoline DerivativesConventional4 hours40-80[13]
Quinoline DerivativesMicrowave15-35 minutes60-100[13]

Table 2: Reported Yields for Skraup Synthesis of Quinoline

Aniline DerivativeOxidizing AgentModeratorYield (%)Reference(s)
AnilineNitrobenzene (B124822)Ferrous Sulfate84-91[14]
o-Nitroaniline--17[15]
o-Bromoaniline--75[15]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to control the reaction's exothermicity and minimize tar formation.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add the ferrous sulfate heptahydrate.

  • To the flask, add the aniline, followed by the anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add the concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Add the nitrobenzene to the reaction mixture.

  • Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic reaction should sustain a brisk reflux.

  • If the reaction becomes too violent, assist the condenser by applying external cooling to the flask (e.g., a wet towel).

  • Once the initial vigorous reaction has subsided, reapply heat and maintain a steady reflux for an additional 3-5 hours.

  • Allow the reaction mixture to cool before proceeding with purification by steam distillation.[15]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System

This protocol utilizes a two-phase system to reduce the polymerization of crotonaldehyde (B89634).

Materials:

  • Aniline

  • 6 M Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide (B78521) until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification of Quinoline by Steam Distillation

This protocol describes the purification of quinoline from the tarry residue of a Skraup synthesis.

Procedure:

  • Allow the Skraup reaction mixture to cool to approximately 100°C.

  • Carefully dilute the viscous mixture with water.

  • Set up for steam distillation. First, steam distill to remove any unreacted nitrobenzene.

  • Make the remaining reaction mixture strongly alkaline by the cautious addition of a concentrated sodium hydroxide solution.

  • Steam distill the basic mixture to co-distill the quinoline product with water. Collect the milky distillate.

  • Separate the oily quinoline layer from the aqueous distillate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent to obtain the crude quinoline.

  • The crude quinoline can be further purified by vacuum distillation.[14]

Mandatory Visualization

Troubleshooting_Tar_Formation start Tar Formation Observed skraup Skraup Synthesis? start->skraup dvm Doebner-von Miller Synthesis? skraup->dvm No skraup_cause Cause: Acrolein Polymerization (High Temp & Acidity) skraup->skraup_cause Yes dvm_cause Cause: Carbonyl Polymerization (Acid Catalyzed) dvm->dvm_cause Yes skraup_solution1 Control Exotherm: - Add FeSO4 (Moderator) - Slow H2SO4 Addition - Gradual Heating skraup_cause->skraup_solution1 skraup_solution2 Purification: Perform Steam Distillation skraup_solution1->skraup_solution2 dvm_solution1 Reduce Polymerization: - Use Biphasic System - Slow Carbonyl Addition dvm_cause->dvm_solution1 dvm_solution2 Optimize Conditions: - Adjust Acid Type/Conc. - Lower Temperature dvm_solution1->dvm_solution2

Caption: A troubleshooting workflow for addressing tar formation in quinoline synthesis.

Quinoline_Synthesis_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation conv_setup Reaction Setup (Flask, Condenser) conv_heat Prolonged Heating (Hours to Days) conv_setup->conv_heat conv_workup Workup & Purification conv_heat->conv_workup conv_yield Lower Yield conv_workup->conv_yield mw_setup Reaction Setup (Microwave Vial) mw_irradiate Irradiation (Minutes) mw_setup->mw_irradiate mw_workup Workup & Purification mw_irradiate->mw_workup mw_yield Higher Yield mw_workup->mw_yield

Caption: Comparison of conventional vs. microwave-assisted quinoline synthesis workflows.

References

Stability and storage conditions for 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2,8-Dimethylquinoline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is stable under normal storage conditions. Avoid exposure to incompatible materials such as strong oxidizing agents and strong acids.

Q2: What is the general stability profile of this compound?

A2: this compound is generally stable under ambient conditions. However, like other quinoline (B57606) derivatives, it may be susceptible to degradation under harsh conditions such as strong acidic or basic environments, in the presence of strong oxidizing agents, or upon prolonged exposure to high temperatures or UV light.

Q3: What are the known incompatibilities for this compound?

A3: The primary incompatibilities for this compound are strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: Are there any known degradation pathways for quinoline derivatives?

A4: Yes, quinoline derivatives can degrade through several pathways, including oxidation of the quinoline ring to form N-oxides or hydroxylated derivatives, and hydrolysis under acidic or basic conditions. The specific degradation products will depend on the conditions applied.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue: Unexpected degradation of the compound during an experiment.

  • Possible Cause: The experimental conditions may be too harsh. Quinolines can be sensitive to strong acids, bases, and oxidizing agents.

  • Recommended Solution: Review your experimental protocol. If possible, consider using milder reagents or adjusting the pH to a more neutral range. Ensure all reagents are free from peroxide impurities.

Issue: Inconsistent results in stability studies.

  • Possible Cause: The solvent system used can affect degradation kinetics. For example, degradation in the presence of acid can be faster in acetonitrile (B52724) compared to dimethyl sulfoxide (B87167) (DMSO).[1]

  • Recommended Solution: Ensure a consistent and appropriate solvent system is used across all experiments. Document the solvent and its purity for each experiment.

Issue: No degradation is observed even under stress conditions.

  • Possible Cause: this compound may be highly stable under the applied conditions.

  • Recommended Solution: Consider employing more stringent stress conditions as outlined in forced degradation guidelines. This may include using higher temperatures, more concentrated acids or bases, or higher concentrations of oxidizing agents.[1]

Issue: Formation of unexpected colored byproducts.

  • Possible Cause: Oxidation or other degradation pathways may be leading to the formation of chromophoric impurities.

  • Recommended Solution: Protect the compound from light and air (oxygen) as much as possible. Consider working under an inert atmosphere (e.g., nitrogen or argon). Analyze the byproducts using techniques like LC-MS to identify their structures and elucidate the degradation pathway.

Data Presentation

Disclaimer: The following tables contain illustrative quantitative data based on general knowledge of quinoline derivatives' stability. This data is provided for educational purposes to demonstrate how to present results from forced degradation studies and should not be considered as experimentally verified values for this compound.

Table 1: Illustrative Data from Forced Hydrolytic Degradation of this compound

ConditionTime (hours)Temperature (°C)% Assay of this compound% Degradation
0.1 M HCl26095.24.8
0.1 M HCl86088.511.5
0.1 M NaOH26098.11.9
0.1 M NaOH86094.75.3
Purified Water860>99.5<0.5

Table 2: Illustrative Data from Forced Oxidative Degradation of this compound

ConditionTime (hours)Temperature (°C)% Assay of this compound% Degradation
6% H₂O₂225 (Room Temp)92.37.7
6% H₂O₂825 (Room Temp)85.114.9

Table 3: Illustrative Data from Forced Photodegradation of this compound (Solid State)

ConditionDuration% Assay of this compound% Degradation
ICH Q1B Light Exposure1.2 million lux hours & 200 W h/m²96.53.5
Dark ControlN/A>99.5<0.5

Table 4: Illustrative Data from Thermal Degradation of this compound (Solid State)

ConditionTime (hours)Temperature (°C)% Assay of this compound% Degradation
Dry Heat248098.91.1
Dry Heat728097.22.8

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general framework for conducting forced degradation studies on this compound to identify potential degradation products and establish its degradation pathways.

1.1. Materials and Reagents:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • A suitable HPLC system with a UV/PDA detector and a C18 column

1.2. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or a mixture of acetonitrile and water).

1.3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable concentration of H₂O₂ (e.g., 6%). Keep the solution at room temperature and protected from light for a specified period. Withdraw samples at various time points for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and store it in a temperature-controlled oven at an elevated temperature (e.g., 80°C). At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photodegradation (Solid State): Expose solid this compound to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil). After exposure, dissolve both the exposed and dark control samples for HPLC analysis.

1.4. Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any degradation products, preferably using LC-MS.

Protocol 2: Thermal Analysis using TGA and DSC

This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of this compound.

2.1. Thermogravimetric Analysis (TGA):

  • Objective: To determine the temperature at which the compound starts to decompose and to quantify its mass loss as a function of temperature.

  • Apparatus: A thermogravimetric analyzer.

  • Methodology:

    • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

    • Record the sample's mass continuously as a function of temperature. The resulting TGA curve will show the onset of decomposition and the temperature of maximum decomposition rate.

2.2. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the melting point and other thermal transitions of the compound.

  • Apparatus: A differential scanning calorimeter.

  • Methodology:

    • Seal a small, accurately weighed sample (typically 2-5 mg) of this compound into a DSC pan. Use an empty sealed pan as a reference.

    • Heat both the sample and reference pans at a constant rate (e.g., 10 °C/min).

    • The DSC instrument will measure the difference in heat flow between the sample and the reference. The resulting DSC thermogram will show endothermic peaks corresponding to melting and other thermal events.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Start: Stability Issue Observed (e.g., degradation, discoloration) check_conditions Review Experimental Conditions (pH, temp, reagents) start->check_conditions harsh_conditions Are conditions harsh? (strong acid/base, oxidant) check_conditions->harsh_conditions modify_protocol Modify Protocol: Use milder conditions harsh_conditions->modify_protocol Yes check_impurities Check for Impurities in Reagents (e.g., peroxides) harsh_conditions->check_impurities No re_evaluate Re-evaluate Stability modify_protocol->re_evaluate end End: Stability Issue Resolved re_evaluate->end purify_reagents Purify/Replace Reagents check_impurities->purify_reagents check_atmosphere Consider Atmosphere (Air vs. Inert) check_impurities->check_atmosphere purify_reagents->re_evaluate use_inert Work under Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert use_inert->re_evaluate

Caption: Troubleshooting workflow for stability issues.

ForcedDegradationWorkflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (e.g., 6% H2O2, RT) prep_stock->oxidation thermal Thermal (Solid) (e.g., 80°C) prep_stock->thermal photo Photolytic (Solid) (ICH Q1B) prep_stock->photo hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis lcms_analysis LC-MS for Degradant Identification (if necessary) hplc_analysis->lcms_analysis

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Scale-Up Synthesis of 2,8-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 2,8-dimethylquinoline and its derivatives. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting guidance for specific issues that may arise during the scale-up synthesis of this compound derivatives.

Doebner-von Miller Synthesis of this compound

The Doebner-von Miller reaction is a common method for synthesizing this compound, but it is prone to challenges, especially during scale-up.

Question 1: Why is the yield of my Doebner-von Miller reaction for this compound consistently low on a larger scale?

Answer: Low yields during the scale-up of the Doebner-von Miller synthesis are a frequent issue. Several factors can contribute to this problem:

  • Polymerization of Crotonaldehyde (B89634): Under the strongly acidic conditions of the reaction, crotonaldehyde has a high tendency to polymerize, reducing its availability for the desired quinoline (B57606) synthesis.[1]

  • Exothermic Reaction and Temperature Control: The reaction is often exothermic, and poor temperature control on a larger scale can lead to an increase in side reactions and tar formation.[1]

  • Inefficient Mixing: As the reaction scale increases, ensuring homogenous mixing of the reactants becomes more challenging, which can result in localized hotspots and reduced product formation.

  • Suboptimal Reagent Addition: Adding the reagents, particularly crotonaldehyde, too quickly can exacerbate polymerization and side reactions.[2]

Troubleshooting Steps:

  • Implement a Two-Phase Reaction System: To minimize the polymerization of crotonaldehyde, consider a biphasic solvent system. By dissolving the o-toluidine (B26562) in an aqueous acid phase and the crotonaldehyde in an immiscible organic solvent, you can control the concentration of the aldehyde in the reactive phase.[1]

  • Controlled Reagent Addition: Add the crotonaldehyde solution dropwise to the reaction mixture over an extended period. This helps to manage the exothermic nature of the reaction and prevents a high concentration of the aldehyde at any given time.[2]

  • Maintain Strict Temperature Control: Use a reliable heating and cooling system to maintain a consistent reaction temperature. Monitor the internal temperature of the reactor throughout the process.

  • Ensure Efficient Agitation: Employ mechanical stirring to ensure the reaction mixture is well-agitated, promoting better heat and mass transfer.

Question 2: I am observing significant tar and byproduct formation in my reaction. How can I mitigate this?

Answer: Tar and byproduct formation are classic signs of uncontrolled side reactions. Here are some strategies to minimize their occurrence:

  • Optimize Acid Catalyst: While strong acids are necessary, the type and concentration can be optimized. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) to find the best balance between reaction rate and byproduct formation.

  • Purity of Starting Materials: Ensure that the o-toluidine and crotonaldehyde are of high purity, as impurities can catalyze unwanted side reactions.[1]

  • Steam Distillation for Purification: For purification, steam distillation is an effective method to separate the volatile this compound from the non-volatile tar and polymeric residues.[2]

Data Presentation: Doebner-von Miller Scale-Up Parameters
Parameter Lab Scale (10 g) Pilot Scale (1 kg) Observations & Recommendations
Reaction System Single-phase (Ethanol/HCl)Two-phase (Water/Toluene (B28343) with HCl)The two-phase system is recommended for scale-up to reduce crotonaldehyde polymerization.[1]
Reagent Addition Batch additionSlow, controlled addition over 2-3 hoursSlow addition is critical to manage the exotherm and minimize side reactions.[2]
Temperature (°C) 80-90 (Reflux)75-85 (Jacketed reactor)Tighter temperature control is necessary at a larger scale to prevent runaway reactions.[1]
Stirring Magnetic stirrerMechanical overhead stirrerMechanical stirring is essential for efficient mixing in larger volumes.
Typical Yield (%) 65-75%50-60%A drop in yield is common on scale-up; optimization of conditions is key to minimizing this.
Purification Column ChromatographySteam Distillation followed by CrystallizationSteam distillation is a more scalable and economical method for removing tar.[2]

Alternative Synthesis Routes

Exploring alternative synthetic strategies can sometimes overcome the challenges associated with the Doebner-von Miller reaction.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone.[3] For the synthesis of this compound, o-toluidine and acetylacetone (B45752) would be the starting materials.

Question 3: What are the potential advantages of using the Combes synthesis for this compound?

Answer: The Combes synthesis can offer several advantages:

  • Reduced Polymerization: It avoids the use of highly reactive α,β-unsaturated aldehydes like crotonaldehyde, thus minimizing tar formation from polymerization.

  • Potentially Higher Yields: Under optimized conditions, it may provide higher yields of the desired product.

Friedländer Synthesis

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] To synthesize a this compound derivative via this method, one could start with 2-amino-3-methylacetophenone and a suitable carbonyl compound.

Question 4: When should I consider the Friedländer synthesis?

Answer: The Friedländer synthesis is particularly useful when specific substitution patterns are desired and the required starting materials are readily available. It often proceeds under milder conditions than the Doebner-von Miller reaction.

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of this compound (Scale-Up Adaptation)

Materials:

  • o-Toluidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide (B78521) (for neutralization)

  • Diatomaceous Earth (for filtration)

Procedure:

  • In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge o-toluidine and aqueous hydrochloric acid.

  • Heat the mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Slowly add a solution of crotonaldehyde in toluene through the dropping funnel over 2-3 hours, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution to a pH > 10.

  • Perform steam distillation to isolate the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: Combes Synthesis of this compound (Proposed)

Materials:

  • o-Toluidine

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add concentrated sulfuric acid to pre-chilled o-toluidine with stirring.

  • To this mixture, add acetylacetone dropwise, ensuring the temperature does not rise excessively.

  • Heat the reaction mixture to 100-120°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated ammonia (B1221849) solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 3: Friedländer Synthesis of a this compound Derivative (General Approach)

Materials:

  • 2-Amino-3-methylacetophenone

  • A ketone with an α-methylene group (e.g., acetone (B3395972) for 2,3,8-trimethylquinoline)

  • Acid or base catalyst (e.g., piperidine, KOH, or p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methylacetophenone and the ketone in the chosen solvent.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the desired quinoline derivative.

Visualizations

Doebner_von_Miller_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge o-Toluidine & Aqueous HCl B Heat to 80°C A->B Start Heating C Slowly Add Crotonaldehyde in Toluene B->C Maintain Temp. D Stir for 4-6h C->D Complete Addition E Cool to RT D->E Reaction Complete F Neutralize with NaOH E->F G Steam Distillation F->G H Further Purification G->H Troubleshooting_Logic Start Low Yield or High Impurities Q1 Is there significant tar formation? Start->Q1 A1_Yes Implement Two-Phase System & Slow Reagent Addition Q1->A1_Yes Yes Q2 Are starting materials pure? Q1->Q2 No A1_Yes->Q2 A2_No Purify Starting Materials Q2->A2_No No A2_Yes Optimize Temperature & Catalyst Q2->A2_Yes Yes End Improved Synthesis A2_No->End A2_Yes->End

References

Interpreting the NMR Spectrum of 2,8-Dimethylquinoline for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the purity of 2,8-dimethylquinoline using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail experimental protocols, data interpretation, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR signals for a pure sample of this compound?

A pure sample of this compound will exhibit a specific set of signals in both ¹H and ¹³C NMR spectra corresponding to its unique chemical structure. In the ¹H NMR spectrum, you should observe signals for five aromatic protons and two distinct methyl groups. The ¹³C NMR spectrum will show eleven distinct signals, corresponding to the nine carbons of the quinoline (B57606) core and the two methyl carbons. The expected chemical shifts are summarized in the tables below.

Q2: How should I prepare a sample of this compound for routine NMR analysis?

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum. Key steps include using an appropriate amount of material, selecting a suitable deuterated solvent, and ensuring the sample is free of particulate matter. For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg may be needed. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: What are some common impurities I might encounter, and what would their NMR signals look like?

Impurities in a sample of this compound can originate from the synthesis process or subsequent handling. Common synthetic routes like the Doebner-von Miller or Skraup syntheses may leave residual starting materials or byproducts.

  • Starting Materials: Unreacted anilines (e.g., o-toluidine) or aldehydes/ketones would show characteristic signals. For instance, aniline (B41778) protons typically appear between 6.5 and 7.5 ppm.

  • Reaction Solvents: High-boiling point solvents used in synthesis (e.g., nitrobenzene) may be present.

  • Common Laboratory Contaminants: Signals from water (H₂O), acetone, grease, or silicone grease are often observed. Reference tables of common NMR impurities are invaluable for their identification.

Q4: My spectrum shows unexpected peaks. How can I determine if they are impurities?

To identify unexpected peaks as impurities, follow these steps:

  • Check Integration Ratios: Integrate all the peaks in the ¹H NMR spectrum. For pure this compound, the ratio of the integrals for the two methyl groups (each 3H) to the five aromatic protons should be 6:5. If other peaks are present, their integration values will not fit this ratio.

  • Compare with Known Impurity Data: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents and reagents.

  • Analyze Peak Multiplicity: The splitting pattern (multiplicity) of a peak can provide clues about its structure and help differentiate it from the expected signals of your compound.

Q5: How can I accurately determine the purity of my this compound sample using NMR?

For precise purity determination, Quantitative NMR (qNMR) is the recommended method. This technique involves adding a known amount of a certified internal standard to a precisely weighed sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

The purity (P) can be calculated using the following equation:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass of the substance weighed

  • Pstd : Purity of the internal standard

  • analyte : this compound

  • std : Internal Standard

Q6: What are the key parameters for acquiring a quantitative NMR (qNMR) spectrum?

To ensure accuracy in qNMR, specific acquisition parameters must be used.

  • Relaxation Delay (D1): This is the most critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated in both the analyte and the standard. A conservative value of 30 seconds is often sufficient for small molecules.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.

  • Pulse Angle: A standard 30-degree or 90-degree pulse is typically used.

Data Presentation

Note: The following data are estimated based on typical chemical shift values for quinoline derivatives. Actual values may vary slightly depending on the solvent and experimental conditions.

Table 1: Estimated ¹H NMR Data for this compound (CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-4~8.0Doublet (d)1H
H-5~7.5Doublet (d)1H
H-6~7.3Triplet (t)1H
H-7~7.2Doublet (d)1H
H-3~7.1Doublet (d)1H
2-CH₃~2.7Singlet (s)3H
8-CH₃~2.6Singlet (s)3H

Table 2: Estimated ¹³C NMR Data for this compound (CDCl₃)

AssignmentChemical Shift (δ, ppm)
C-2~158
C-8a~146
C-4~136
C-8~135
C-5~129
C-7~126
C-6~125
C-4a~125
C-3~122
2-CH₃~25
8-CH₃~18

Experimental Protocols

Standard NMR Sample Preparation
  • Weigh Sample: Weigh approximately 5-25 mg of your this compound sample.

  • Transfer to Vial: Transfer the solid into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolve: Mix thoroughly until the sample is completely dissolved.

  • Filter: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean 5 mm NMR tube. This removes any particulate matter which can degrade spectral quality.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Quantitative NMR (qNMR) Sample Preparation
  • Select Internal Standard: Choose a suitable internal standard that has a high purity, is stable, not volatile, and has at least one sharp signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Weigh Accurately: On an analytical balance, accurately weigh a specific amount of the internal standard (e.g., ~10 mg) and record the mass to at least 0.01 mg.

  • Weigh Analyte: Accurately weigh a specific amount of your this compound sample (e.g., ~20 mg) into the same vial and record the mass.

  • Dissolve and Transfer: Add approximately 0.7 mL of deuterated solvent and ensure both the standard and analyte are completely dissolved. Transfer the solution to an NMR tube as described in the standard protocol.

Mandatory Visualization

G Workflow for NMR Purity Assessment of this compound cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis cluster_report Phase 4: Reporting prep Sample Preparation weigh Accurately weigh Analyte & Internal Std (for qNMR) prep->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter into NMR Tube dissolve->transfer acquire Acquire NMR Spectrum transfer->acquire qnmr_params Set Quantitative Parameters (e.g., D1 > 30s, sufficient scans) acquire->qnmr_params std_nmr Standard ¹H NMR acquire->std_nmr qnmr Quantitative ¹H NMR (qNMR) qnmr_params->qnmr process Process Spectrum (Phase & Baseline Correction) std_nmr->process qnmr->process assign Assign Signals (Analyte, Standard, Impurities) process->assign integrate Integrate Signals assign->integrate rel_purity Assess Relative Purity (Check integration ratios) integrate->rel_purity abs_purity Calculate Absolute Purity (Use qNMR formula) integrate->abs_purity report Final Purity Value rel_purity->report abs_purity->report

Caption: Workflow for assessing the purity of this compound via standard and quantitative NMR.

Technical Support Center: Resolving Isomeric Impurities in 2,8-Dimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric impurities encountered during the synthesis of 2,8-Dimethylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and which one is prone to isomeric impurities?

A1: A prevalent method for synthesizing this compound is the Doebner-von Miller reaction.[1][2] This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. While effective, this method can lead to the formation of isomeric impurities, particularly when using substituted anilines.[3][4] The reaction conditions, such as the acid catalyst and temperature, can influence the regioselectivity and the formation of side products.[2]

Q2: What are the likely isomeric impurities in the synthesis of this compound?

A2: When synthesizing this compound from o-toluidine, the primary isomeric impurity of concern would be other dimethyl-substituted quinolines. The specific isomers formed depend on the reaction mechanism and conditions. For instance, in the Doebner-von Miller reaction, side reactions or alternative cyclization pathways can lead to the formation of regioisomers.[3][5]

Q3: Which analytical techniques are best suited for identifying and quantifying isomeric impurities in my this compound product?

A3: A combination of chromatographic and spectroscopic methods is recommended for the robust identification and quantification of isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful technique for separating isomers.[6][7][8] Methodical optimization of the mobile phase, stationary phase, and pH is often necessary to achieve baseline separation of structurally similar isomers.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile compounds like dimethylquinolines.[10][11] The mass spectra provide valuable information about the molecular weight and fragmentation patterns of the isomers, aiding in their identification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of isomers.[12][13] Subtle differences in the chemical shifts and coupling constants of the aromatic and methyl protons can help distinguish between different isomers.[13][14] Advanced 2D NMR techniques like COSY and HMBC can further confirm the connectivity and structure of the impurities.[13][15]

Troubleshooting Guides

Issue 1: An unexpected peak is observed in the GC-MS or HPLC chromatogram of my synthesized this compound.

This is a common indication of an isomeric impurity. The following workflow can help you identify and resolve the issue.

Caption: Workflow for identifying and resolving an unexpected peak.

Issue 2: Poor resolution between this compound and an isomeric impurity in HPLC.

Achieving baseline separation of isomers can be challenging due to their similar physicochemical properties.[9]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[9]

  • Adjust Mobile Phase pH: The retention of basic compounds like quinolines is highly dependent on the mobile phase pH.[9] Experiment with a range of pH values, using a buffer to ensure stability.

  • Select an Appropriate Stationary Phase: If a standard C18 column does not provide adequate separation, consider alternative stationary phases such as phenyl-hexyl or polar-embedded columns, which can offer different selectivities.[9]

  • Consider a Different Chromatographic Technique: If HPLC fails to provide the desired resolution, techniques like Gas Chromatography (GC) or Supercritical Fluid Chromatography (SFC) may be more effective.[8][9]

Data Presentation: HPLC Method Parameters for Isomer Separation

ParameterRecommended Starting ConditionsOptimization Strategy
Stationary Phase C18, Phenyl-HexylTest different stationary phases for selectivity.
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic AcidVary organic modifier concentration and type.[7]
pH 3-6 (buffered)Optimize pH to exploit differences in pKa values.[9]
Flow Rate 1.0 mL/minAdjust for optimal resolution and run time.[7]
Column Temperature 25-40 °CCan influence retention and peak shape.
Issue 3: Difficulty in removing a persistent isomeric impurity from the final product.

When an isomeric impurity is difficult to remove by simple purification methods, a more systematic approach is required.

Purification Strategies:

  • Fractional Crystallization: This technique is effective for separating isomers that have different solubilities in a particular solvent.[16][17][18] It involves a series of crystallization and separation steps to enrich the desired isomer.[17]

  • Column Chromatography: For challenging separations, flash column chromatography with a high-performance stationary phase can be effective.[19][20] A gradual increase in solvent polarity (gradient elution) can improve separation.[21] For basic compounds like quinolines, deactivating the silica (B1680970) gel with a small amount of a base like triethylamine (B128534) can prevent streaking and improve separation.[5][19][22]

  • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool for isolating the desired isomer.[6][23]

Purification_Workflow Start Crude this compound with Isomeric Impurity Decision1 Is the impurity level high? Start->Decision1 Fractional_Crystallization Fractional Crystallization Decision1->Fractional_Crystallization Yes Column_Chromatography Column Chromatography Decision1->Column_Chromatography No Decision2 Is high purity required? Fractional_Crystallization->Decision2 Column_Chromatography->Decision2 Prep_HPLC Preparative HPLC Decision2->Prep_HPLC Yes End Pure this compound Decision2->End No Prep_HPLC->End

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: General HPLC Method for Isomeric Purity Analysis

This protocol provides a starting point for developing an HPLC method to assess the isomeric purity of this compound.

  • Instrumentation: Standard analytical HPLC system with a UV detector.[15]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase A: 0.1% Formic Acid in Water.[15]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B (Re-equilibration)[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.[15]

  • Detection Wavelength: 225 nm.[15]

  • Injection Volume: 10 µL.[15]

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.[15]

Protocol 2: General Procedure for Column Chromatography Purification

This protocol outlines a general procedure for purifying this compound using column chromatography.

  • Solvent System Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC) analysis. A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[21] Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack.[21]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the solution to the top of the column.[21]

  • Elution: Begin eluting with the selected mobile phase. A gradient elution, where the polarity is gradually increased, may be necessary.[21]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC.[21]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[21]

Data Presentation: Impact of Reaction Temperature on Isomer Formation (Hypothetical Data)

Reaction Temperature (°C)Yield of this compound (%)Isomeric Impurity A (%)Isomeric Impurity B (%)
80751510
1008587
12080128

Data Presentation: Comparison of Purification Methods (Hypothetical Data)

Purification MethodPurity of this compound (%)Recovery Yield (%)
Recrystallization95.580
Column Chromatography98.270
Preparative HPLC>99.550

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Purity Analysis of 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. 2,8-Dimethylquinoline, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for its purity assessment. High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for this purpose due to its high resolution, sensitivity, and versatility.[1][2]

This guide provides a comprehensive overview of a validated reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. It objectively compares this method with other analytical techniques and presents supporting experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Experimental Protocols

A detailed methodology for the primary RP-HPLC analysis is provided below. This protocol serves as the basis for the validation data presented in the subsequent sections.

Validated RP-HPLC Method for Purity Analysis of this compound

  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.

    • Mobile Phase: A mixture of Acetonitrile (ACN) and water (HPLC grade). A simple isocratic method can be employed for routine analysis.[3] For instance, Acetonitrile and Water (60:40 v/v).

    • Standard and Sample Preparation:

      • Standard Solution: A stock solution of this compound reference standard is prepared in a diluent (e.g., Acetonitrile/water mixture). Working standards of various concentrations are prepared by serial dilution for linearity assessment.

      • Sample Solution: The synthesized this compound is accurately weighed and dissolved in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm[4]

    • Injection Volume: 10 µL

  • Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies are conducted on the this compound sample.[5] This involves subjecting the sample to various stress conditions to generate potential degradation products.

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the RP-HPLC method for the purity analysis of a hypothetical batch of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.15
Theoretical Plates≥ 20004500
% RSD of Peak Area≤ 1.0%0.45%

Table 2: Method Validation Data

ParameterResults
Linearity (Concentration Range) 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Repeatability0.55%
- Intermediate Precision0.78%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Specificity No interference from blank, placebo, or degradation products

Table 3: Forced Degradation Study Results

Stress Condition% DegradationPurity of Main PeakObservations
Acid Hydrolysis (0.1 N HCl)12.5%99.8% (Peak Purity)Two degradation peaks observed
Base Hydrolysis (0.1 N NaOH)8.2%99.9% (Peak Purity)One major degradation peak observed
Oxidative (3% H₂O₂)15.8%99.7% (Peak Purity)Multiple degradation peaks observed
Thermal (105 °C)4.5%99.9% (Peak Purity)Minor degradation observed
Photolytic (UV light)6.1%99.9% (Peak Purity)One degradation peak observed

Comparison with Alternative Methods

While HPLC is the gold standard for purity analysis, other techniques can also be employed. The following table provides a comparison of the validated HPLC method with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

Table 4: Comparison of Analytical Methods for Purity Analysis

ParameterHPLCGas Chromatography (GC)UPLC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.[6]
Applicability Wide range of compounds, including non-volatile and thermally unstable ones.[1]Volatile and thermally stable compounds.Similar to HPLC but with improved performance.
Resolution HighHighVery High
Analysis Time 15-30 min10-25 min2-10 min[7]
Sensitivity HighHighVery High[6]
Solvent Consumption ModerateLowLow[7]
Limitations Higher cost compared to older techniques.Not suitable for non-volatile or thermally labile compounds.Requires higher operating pressures and more expensive instrumentation.

Mandatory Visualization

HPLC_Validation_Workflow start Method Development system_suitability System Suitability (Tailing, Plates, %RSD) start->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity & Range (r² ≥ 0.999) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Flow, Temp, pH) lod_loq->robustness solution_stability Solution Stability robustness->solution_stability end Validated Method solution_stability->end

Caption: Workflow for HPLC method validation.

Method_Comparison main Purity Analysis of This compound hplc HPLC main->hplc High Versatility gc GC main->gc For Volatile Impurities uplc UPLC main->uplc High Throughput sub_hplc Good Resolution Moderate Speed hplc->sub_hplc sub_gc High Sensitivity Thermally Stable Analytes gc->sub_gc sub_uplc Excellent Resolution Fast Analysis uplc->sub_uplc

Caption: Comparison of analytical techniques.

References

A Comparative Analysis of the Biological Activity of Quinoline Derivatives with a Focus on 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of compounds with significant therapeutic potential.[1][2] Derivatives of this heterocyclic aromatic organic compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects.[3][4] This guide provides a comparative overview of the biological activities of various quinoline derivatives, with a particular focus on the structural context of 2,8-Dimethylquinoline.

Note on this compound: Despite a comprehensive review of the scientific literature, specific quantitative data (e.g., IC50 or MIC values) on the biological activity of this compound remains elusive. Therefore, this guide will present a comparative analysis of various other quinoline derivatives to provide a framework for understanding the potential biological activities of substituted quinolines. The absence of data for this compound underscores a gap in the current research landscape and highlights an opportunity for future investigation into the therapeutic potential of this specific derivative.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives represent a significant class of anticancer agents, with several compounds approved for clinical use.[3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) HCT116 (Colon)0.33--
Caco-2 (Colon)0.51--
Quinoline-Chalcone Derivative (12e) MGC-803 (Gastric)1.385-Fluorouracil6.22
HCT-116 (Colon)5.345-Fluorouracil10.4
MCF-7 (Breast)5.215-Fluorouracil11.1
2-Arylquinoline Derivative (13) HeLa (Cervical)8.3Doxorubicin-
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (18) HeLa (Cervical)13.15Doxorubicin-
2-Arylquinoline Derivative (12) PC3 (Prostate)31.37Doxorubicin-
2-Arylquinoline Derivative (11) PC3 (Prostate)34.34Doxorubicin-
Key Signaling Pathways in Quinoline-Mediated Anticancer Activity

Several critical signaling pathways are targeted by anticancer quinoline derivatives. Understanding these pathways is essential for the rational design of new and more effective therapeutic agents.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->AKT Quinoline->mTOR

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain quinoline derivatives.

Many quinoline derivatives exert their anticancer effects by inhibiting components of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5]

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Quinoline Quinoline Derivatives Quinoline->VEGFR MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Quinoline Derivative Seed_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Spectroscopic comparison of 2,8-Dimethylquinoline and its isomers (e.g., 2,6-dimethylquinoline)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differentiation of 2,8-dimethylquinoline and its isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.

In the intricate world of organic chemistry, particularly in pharmaceutical research and development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different biological activities. This guide provides a detailed spectroscopic comparison of this compound and its isomers, including 2,6-dimethylquinoline, 2,4-dimethylquinoline, and 2,7-dimethylquinoline. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we offer a valuable resource for unambiguous characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values have been compiled from various spectral databases and literature sources. It is important to note that slight variations in chemical shifts and absorption bands can occur depending on the solvent, concentration, and instrument used.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.

CompoundProtonChemical Shift (δ, ppm)
This compound -Data not readily available in compiled format
2,6-Dimethylquinoline -Data not readily available in compiled format
2,4-Dimethylquinoline H-88.008
H-57.851
H-67.620
H-77.443
H-37.027
CH₃ (at C-2)2.653
CH₃ (at C-4)2.562
2,7-Dimethylquinoline -Data not readily available in compiled format
¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule.

CompoundCarbonChemical Shift (δ, ppm)
This compound -Data not readily available in compiled format
2,6-Dimethylquinoline -Data not readily available in compiled format
2,4-Dimethylquinoline -Data not readily available in compiled format
2,7-Dimethylquinoline -Data not readily available in compiled format
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing characteristic absorption bands for different functional groups.

CompoundKey Absorption Bands (cm⁻¹)
This compound Specific peak list not readily available
2,6-Dimethylquinoline Specific peak list not readily available
2,4-Dimethylquinoline Specific peak list not readily available
2,7-Dimethylquinoline Specific peak list not readily available
Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. All dimethylquinoline isomers have a molecular weight of 157.21 g/mol .

CompoundKey m/z Peaks
This compound 157 (M+), 156, 142[1][2]
2,6-Dimethylquinoline 157 (M+), 156, 115, 39, 65
2,4-Dimethylquinoline 157 (M+), 156, 142, 115
2,7-Dimethylquinoline 157 (M+), 156, 158, 142

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the dimethylquinoline sample for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 0-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is generally set to 0-220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

This protocol is for acquiring an IR spectrum of a solid sample using the KBr pellet method.

1. Sample Preparation:

  • Grind 1-2 mg of the solid dimethylquinoline sample to a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[3]

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.[3]

2. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Identify the wavenumbers of the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a solution of the dimethylquinoline isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10 µg/mL.[4]

  • Ensure the sample is free of particulate matter by filtering if necessary.

2. GC-MS System Parameters:

  • Gas Chromatograph:

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: A typical program would be to hold at an initial temperature (e.g., 90°C) for a few minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature (e.g., 260°C) and hold for several minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 35-300.

    • Ion Source Temperature: Typically set around 230 °C.

3. Data Analysis:

  • Identify the peak corresponding to the dimethylquinoline isomer in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the identified peak to determine the molecular ion and the major fragment ions.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of dimethylquinoline isomers.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison of Dimethylquinoline Isomers cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Sample Dimethylquinoline Isomer Samples (2,8-DMQ, 2,6-DMQ, etc.) NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR GCMS GC-MS Analysis MS_Prep->GCMS NMR_Data Acquire FID Process Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum (Wavenumbers) IR->IR_Data MS_Data Acquire TIC & Mass Spectra (Retention Time, m/z values) GCMS->MS_Data Comparison Compare Spectroscopic Data (Tables & Interpretation) NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of dimethylquinoline isomers.

This comprehensive guide provides a framework for the spectroscopic differentiation of this compound and its isomers. By following the detailed experimental protocols and utilizing the comparative data, researchers can confidently identify and characterize these important chemical entities.

References

Differentiating Dimethylquinoline Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of dimethylquinoline isomers is a critical task in various fields, including drug development, environmental analysis, and chemical synthesis, as the biological activity and toxicological profiles of these isomers can vary significantly. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of these structurally similar compounds. This guide provides a comparative overview of GC-MS methodologies for the differentiation of dimethylquinoline isomers, supported by experimental data and detailed protocols.

Chromatographic and Mass Spectrometric Differentiation

The separation of dimethylquinoline isomers by Gas Chromatography (GC) is primarily achieved based on differences in their boiling points and polarities, which influence their interaction with the stationary phase of the GC column. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), are commonly employed for this purpose. The elution order of the isomers is determined by subtle differences in their van der Waals interactions with the column. To aid in identification, Kovats retention indices (RI), a standardized measure of retention time, are often used to compare results across different systems.

Mass Spectrometry (MS) provides an orthogonal method of identification based on the mass-to-charge ratio (m/z) of the molecule and its fragment ions. Upon electron ionization, dimethylquinoline isomers typically exhibit a prominent molecular ion (M+) peak at m/z 157. The primary fragmentation pathway involves the loss of a methyl group ([M-15]+), resulting in a significant ion at m/z 142. Subsequent fragmentation often involves the loss of hydrogen cyanide (HCN), leading to other characteristic ions. While many isomers share these primary fragments, the relative intensities of these ions can differ, providing a basis for differentiation.

Quantitative Data Comparison

The following tables summarize the Kovats retention indices and key mass spectral fragments for a selection of dimethylquinoline isomers, compiled from various experimental sources using non-polar stationary phases.

Table 1: Kovats Retention Indices of Dimethylquinoline Isomers on Non-Polar GC Columns

IsomerKovats Retention Index (RI)
2,3-Dimethylquinoline1443[1]
2,4-Dimethylquinoline1417-1446
2,5-DimethylquinolineData not available
2,6-Dimethylquinoline1424-1442
2,7-Dimethylquinoline1392-1425[2]
2,8-Dimethylquinoline1361-1418
3,4-DimethylquinolineData not available
3,5-DimethylquinolineData not available
4,8-DimethylquinolineData not available
5,8-DimethylquinolineData not available

Note: The range of Kovats indices reflects values obtained from different studies and slight variations in experimental conditions.

Table 2: Key Mass Spectral Fragments (m/z) and Relative Intensities of Selected Dimethylquinoline Isomers

IsomerMolecular Ion (M+) [m/z 157][M-15]+ [m/z 142]Other Key Fragments (m/z)
2,3-Dimethylquinoline Base PeakPresent115, 128
2,4-Dimethylquinoline Base PeakPresent115, 128
2,6-Dimethylquinoline Base PeakPresent156, 115
2,7-Dimethylquinoline Base PeakPresent156, 115
This compound Base PeakPresent156, 115
4,8-Dimethylquinoline Base PeakPresent156, 115

Note: "Base Peak" indicates the most abundant ion in the mass spectrum. The presence and relative abundance of other fragment ions can aid in isomer differentiation.

Experimental Protocols

Below is a generalized experimental protocol for the GC-MS analysis of dimethylquinoline isomers, based on established methods for similar aromatic nitrogen heterocycles. Optimization may be required for specific instrumentation and isomer mixtures.

1. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of dimethylquinoline isomers in a volatile solvent such as methanol (B129727) or acetone (B3395972) at a concentration of 1 mg/mL. Create a mixed isomer standard solution by combining aliquots of each stock solution. Prepare a series of calibration standards by serially diluting the mixed standard solution to cover the desired concentration range.

  • Extraction from Matrix (if applicable): For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC) System:

    • Column: A non-polar capillary column is recommended. A suitable choice is a DB-5MS or equivalent (5%-phenyl)-methylpolysiloxane column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

    • Inlet: Split/splitless injector.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1) for concentrated samples or splitless for trace analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Visualizing the Workflow and Logic

GC-MS Analytical Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry cluster_data_analysis Data Analysis Standard Standard Solution (Known Isomers) Extraction Extraction / Dilution Standard->Extraction Unknown Unknown Sample Unknown->Extraction Injection Injection Port Extraction->Injection Column GC Column (e.g., DB-5MS) Injection->Column Ionization Electron Ionization (70 eV) Column->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram MassSpectrum Mass Spectrum (m/z and Intensity) Detector->MassSpectrum Identification Isomer Identification Chromatogram->Identification MassSpectrum->Identification Differentiation_Logic cluster_input Input Data cluster_comparison Comparison cluster_decision Identification GC_Data GC Retention Time / RI Compare_RT Compare RT/RI to Database GC_Data->Compare_RT MS_Data Mass Spectrum Compare_MS Compare MS Fragments and Intensities MS_Data->Compare_MS Identified Isomer Identified Compare_RT->Identified Unique Match Ambiguous Ambiguous Result Compare_RT->Ambiguous Overlapping RTs Compare_MS->Identified Unique Pattern Compare_MS->Ambiguous Similar Spectra

References

A Comparative Guide to Purity Determination of 2,8-Dimethylquinoline: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the accurate determination of purity for chemical compounds is paramount. For 2,8-Dimethylquinoline, a key building block in various synthetic pathways, ensuring high purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment.

Quantitative NMR has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration.[1] The core principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] This allows for the absolute quantification of a substance by comparing its NMR signal intensity to that of a certified internal standard, without needing a reference standard of the analyte itself.[1][2][3] This is a significant advantage, especially for novel or rare compounds where specific reference standards may not be readily available.[4]

Quantitative Data Summary

The following table summarizes illustrative performance data comparing qNMR with HPLC and GC for the purity determination of aromatic nitrogen-containing compounds similar to this compound. This data is based on studies of analogous compounds and serves to highlight the expected performance of each technique.[3]

ParameterqNMRHPLCGC
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation by polarity and UV-Vis detection.[3]Comparative method based on separation by volatility and boiling point.[3]
Purity (%) 98.2 ± 0.299.88 ± 0.199.7 ± 0.15
Precision (RSD) Excellent, typically <1%.[2]Very good, low RSD.[1]Good, low RSD.
Selectivity High, based on distinct resonance signals.[1]High, based on chromatographic separation.High, for volatile compounds.
Reference Standard Requires a certified internal standard of a different compound.[1][3]Requires a specific reference standard of the analyte for accurate quantification.Requires a specific reference standard of the analyte for accurate quantification.
Analysis Time Rapid, often under 30 minutes per sample.[5]Can be longer due to column equilibration and run times.[5]Dependent on temperature programming and column length.
Sample Preparation Simple dissolution of analyte and internal standard.[6]More involved, may require filtration and mobile phase preparation.[5]Sample must be volatile or derivatized.
Destructive NoYesYes

Note: The purity values presented are illustrative and sourced from a comparative analysis of a similar heterocyclic compound to demonstrate potential discrepancies between methods. The discrepancy can arise from differences in the response factors of impurities in chromatographic techniques.[1]

Experimental Protocols

Purity Determination by Quantitative ¹H-NMR (qNMR)

This protocol outlines the general procedure for determining the purity of this compound using qNMR with an internal standard.

a. Materials and Reagents:

  • This compound (analyte)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)[3][7]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[3][8]

  • High-precision analytical balance

  • Volumetric flasks

  • NMR tubes (5 mm)[9]

b. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a vial.

  • Accurately weigh a suitable amount of the certified internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.6 mL for a 5mm NMR tube).[6]

  • Ensure complete dissolution by vortexing.[6]

  • Transfer the solution to an NMR tube.

c. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.[8]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[9]

  • Relaxation Delay (D1): A long relaxation delay is crucial for full magnetization recovery, typically 5 times the longest T1 of the signals of interest (>30 s is recommended).[8]

  • Flip Angle: A small flip angle (e.g., ≤45°) is used to ensure quantitative conditions.[8]

  • Number of Scans: Sufficient scans (e.g., ≥32) should be acquired to achieve a good signal-to-noise ratio.[8]

  • Temperature: Maintain a constant and regulated temperature (e.g., 298 K).[9]

d. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Purity Determination by HPLC (Illustrative)

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

b. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

c. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Purity is typically calculated using the area percent method, assuming all components have the same response factor. For higher accuracy, a reference standard for this compound and any major impurities would be required to determine their relative response factors.[10]

Visualizations

Below are diagrams illustrating the experimental workflow for qNMR purity determination and a logical diagram for selecting an appropriate analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (Quantitative Parameters) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & Internal Standard Signals processing->integration calculation Calculate Purity using Formula integration->calculation purity_value Purity of this compound calculation->purity_value

Caption: Experimental workflow for qNMR purity determination.

Method_Selection start Need Purity of This compound ref_std_available Specific Reference Standard Available? start->ref_std_available abs_quant Absolute Quantification Required? ref_std_available->abs_quant No hplc Use HPLC ref_std_available->hplc Yes volatile_impurities Volatile Impurities Expected? abs_quant->volatile_impurities No qnmr Use qNMR abs_quant->qnmr Yes gc Use GC volatile_impurities->gc Yes hplc_qnmr Use HPLC for separation & qNMR for quantification volatile_impurities->hplc_qnmr No

Caption: Logic diagram for selecting an analytical method.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,8-Dimethylquinoline is essential for quality control, stability studies, and pharmacokinetic assessments. The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, particularly when transferring methods between laboratories or employing different techniques for confirmatory analyses. This guide provides an objective comparison of three common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the analysis of this compound. The performance data and protocols presented are based on established analytical practices for quinoline (B57606) derivatives and are intended to serve as a comprehensive resource for method selection and validation.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantitative analysis of this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Measurement of the absorbance of UV-Visible light by the analyte in a solution.
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL1.5 µg/mL
Specificity HighVery HighLow to Moderate
Sample Throughput ModerateModerateHigh

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are foundational and may require optimization for specific sample matrices or instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is highly suitable for the routine quantification of this compound in bulk drug and formulation samples.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.02 M phosphate (B84403) buffer (pH 3.5) in a 65:35 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to a final volume of 100 mL to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 - 25 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity, making it ideal for the identification and quantification of this compound, especially at trace levels or in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 260°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of this compound (e.g., m/z 157, 156, 142).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.05 - 10 µg/mL).

  • Sample Solution: Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

UV-Vis Spectrophotometry

This method is simple, rapid, and cost-effective, suitable for the quantification of this compound in simple matrices where interfering substances are minimal.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

Methodology:

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound between 200-400 nm. The expected λmax is around 230 nm and 315 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in 0.1 M HCl.

    • Calibration Standards: Prepare a series of at least five standards by diluting the stock solution to cover a linear concentration range (e.g., 2 - 20 µg/mL).

    • Sample Solution: Prepare a sample solution in 0.1 M HCl with a concentration falling within the established linear range.

  • Measurement: Measure the absorbance of the standards and samples at the λmax against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample from the regression equation.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and a decision pathway for selecting an appropriate analytical method.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose of Cross-Validation (Method Transfer, Confirmatory Analysis) select_methods Select Analytical Methods (e.g., HPLC-UV, GC-MS) define_purpose->select_methods set_criteria Set Acceptance Criteria (Based on ICH Guidelines) select_methods->set_criteria prep_samples Prepare Standard and QC Samples (Low, Medium, High Concentrations) set_criteria->prep_samples analyze_method1 Analyze Samples with Method 1 prep_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prep_samples->analyze_method2 compare_data Compare Quantitative Results (e.g., using statistical tests) analyze_method1->compare_data analyze_method2->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria conclusion Conclusion on Method Comparability assess_criteria->conclusion

Workflow for the cross-validation of analytical methods.

MethodSelectionPathway cluster_criteria Decision Criteria cluster_methods Recommended Method start Define Analytical Need sensitivity High Sensitivity Required? start->sensitivity specificity High Specificity Required? sensitivity->specificity No gcms GC-MS sensitivity->gcms Yes throughput High Throughput Required? specificity->throughput No hplc HPLC-UV specificity->hplc Yes matrix Complex Sample Matrix? throughput->matrix No uvvis UV-Vis Spectrophotometry throughput->uvvis Yes matrix->hplc Yes matrix->uvvis No

Decision pathway for analytical method selection.

Comparative analysis of Doebner-von Miller and other quinoline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, from antimalarials like chloroquine (B1663885) to modern anticancer agents. Consequently, the efficient and versatile synthesis of quinoline derivatives is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the classical Doebner-von Miller reaction against other prominent named reactions for quinoline synthesis, including the Skraup, Friedländer, Combes, and Conrad-Limpach-Knorr methods. We present a detailed comparison of their reaction parameters, supported by experimental data, alongside detailed protocols and mechanistic diagrams to aid in the selection of the most appropriate synthetic strategy.

At a Glance: A Comparative Overview of Quinoline Synthesis Methods

The choice of a synthetic route to a target quinoline derivative is often a balance between the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions. The following table summarizes the key aspects of five classical methods.

MethodReactantsKey Reagents/ConditionsGeneral ProductKey AdvantagesKey LimitationsTypical Yield (%)
Doebner-von Miller Aniline (B41778), α,β-Unsaturated carbonyl compoundAcid Catalyst (e.g., HCl, H₂SO₄), Heat2- and/or 4-Substituted QuinolinesWider range of substituted quinolines than Skraup.[1]Potential for side reactions (polymerization), regioselectivity issues.[1][2]20-40[3]
Skraup Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄, HeatUnsubstituted or Substituted QuinolinesSimple starting materials, good for parent quinoline.[4]Harsh, often violent reaction conditions, low yields for some substituted anilines.[5]Low to moderate[6]
Friedländer 2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene GroupAcid or Base Catalyst, HeatPolysubstituted QuinolinesHigh yields, good regioselectivity, milder conditions.[7]Limited availability of 2-aminoaryl starting materials.[8]53-93
Combes Aniline, β-DiketoneAcid Catalyst (e.g., H₂SO₄), Heat2,4-Disubstituted QuinolinesPrepares 2,4-substituted quinolines.[9]Strong electron-withdrawing groups on the aniline can inhibit cyclization.[10]Varies
Conrad-Limpach-Knorr Aniline, β-KetoesterHeat (for cyclization)4-Hydroxyquinolines (4-quinolones)Access to 4-hydroxyquinolines.High temperatures required for cyclization, potential for isomeric products (Knorr synthesis).[11][12]Up to 95[11]

Delving into the Mechanisms: Visualizing the Pathways

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The following diagrams, rendered using the DOT language, illustrate the step-wise transformations for the Doebner-von Miller, Friedländer, and Skraup syntheses.

Doebner_von_Miller cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Doebner-von Miller Reaction Mechanism

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol/Schiff Base Adduct Aminoaryl_Ketone->Aldol_Adduct Methylene_Compound Carbonyl with α-Methylene Methylene_Compound->Aldol_Adduct Condensation Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Quinoline Polysubstituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

Friedländer Synthesis Mechanism

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Skraup Synthesis Mechanism

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed experimental protocols for the Doebner-von Miller, Friedländer, and Skraup syntheses, providing a starting point for laboratory work.

Doebner-von Miller Synthesis of 2-Methylquinoline (B7769805)

Objective: To synthesize 2-methylquinoline from aniline and crotonaldehyde (B89634).

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[1]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[1]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by distillation or column chromatography.

Friedländer Synthesis of a Polysubstituted Quinoline

Objective: To synthesize a polysubstituted quinoline from a 2-aminoaryl ketone and a β-ketoester.

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Catalyst (e.g., sodium ethoxide, 10 mol%)

  • Ethanol (solvent)

  • Diethyl ether/n-hexane (for recrystallization) or silica (B1680970) gel (for column chromatography)

Procedure:

  • To a solution of the 2-aminoaryl ketone in ethanol, add the β-ketoester and the catalyst.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of diethyl ether/n-hexane or by silica gel column chromatography to afford the desired quinoline derivative.

Skraup Synthesis of Quinoline

Objective: To synthesize quinoline from aniline and glycerol.

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole, as oxidizing agent and solvent)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g, as a moderator)[13]

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture. The addition is exothermic and may require external cooling.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.[13]

  • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[13]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.[13]

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[13]

Conclusion

The synthesis of quinolines is a mature field with a rich history of named reactions. The Doebner-von Miller reaction offers a versatile approach to substituted quinolines, though it can be plagued by side reactions. The Skraup synthesis, while historically significant, involves harsh conditions that may not be suitable for complex substrates. For the synthesis of highly functionalized quinolines, the Friedländer synthesis often provides a milder and higher-yielding alternative, provided the requisite starting materials are accessible. The Combes and Conrad-Limpach-Knorr reactions offer specific routes to 2,4-disubstituted and 4-hydroxyquinolines, respectively. By understanding the comparative advantages and limitations of each method, as well as their underlying mechanisms and experimental nuances, researchers can make informed decisions to efficiently access the diverse range of quinoline derivatives essential for advancing drug discovery and materials science.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030) and its subsequently synthesized derivatives against the human colorectal adenocarcinoma cell line, Caco-2. The data is extracted from a study by Hami and Zibaseresht, which investigated how functionalization impacts the cytotoxic effects of quinoline (B57606) compounds.[1] A lower IC50 value indicates greater cytotoxic potency.

Compound IDCompound Name/DescriptionCell LineIC50 (µM)
A + B Mixture of 7-methylquinoline and 5-methylquinolineCaco-22.62
C 7-methyl-8-nitro-quinolineCaco-21.87
D 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-20.93
E 8-nitro-7-quinolinecarbaldehydeCaco-20.53
F 8-Amino-7-quinolinecarbaldehydeCaco-21.14

Data sourced from Hami Z, Zibaseresht R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. J Arch Mil Med.[1]

The results indicate that the functionalization of the methylquinoline core significantly alters its cytotoxic activity.[1] The introduction of a nitro group, followed by further modifications, progressively increased the cytotoxicity, with the nitro-aldehyde derivative (E) being the most potent compound in this series.[1]

Experimental Protocols

The cytotoxicity of the quinoline derivatives listed above was determined using the MTT assay. This standard colorimetric assay assesses a cell's metabolic activity, which is indicative of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Caco-2 cells were seeded into 96-well plates at a specified density and allowed to adhere and grow for a set period.

  • Compound Treatment: The adherent cells were then treated with various concentrations of the quinoline compounds (A+B, C, D, E, and F).

  • Incubation: The plates were incubated for a specified duration to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following the treatment period, the culture medium was removed, and an MTT solution was added to each well. The plates were then incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength. The intensity of the color is directly proportional to the number of viable, metabolically active cells.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then determined by plotting cell viability against the compound concentrations and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) A 1. Cell Seeding (Caco-2 cells in 96-well plates) B 2. Compound Treatment (Varying concentrations of quinoline derivatives) A->B C 3. Incubation (Allow for cytotoxic effects) B->C D 4. MTT Reagent Addition (Metabolized by viable cells) C->D E 5. Formazan Crystal Solubilization (e.g., with DMSO) D->E F 6. Absorbance Measurement (Microplate reader) E->F G 7. Data Analysis (Calculate IC50 values) F->G

Workflow for determining in vitro cytotoxicity via MTT assay.

Signaling Pathways in Quinoline-Induced Cytotoxicity

Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1] One such pathway that is frequently implicated is the PI3K/Akt/mTOR pathway. The diagram below provides a simplified representation of how quinoline derivatives might inhibit this pathway.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition Quinoline Quinoline Derivatives PI3K PI3K Quinoline->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this safety-first approach. This guide provides essential, step-by-step information for the safe and compliant disposal of 2,8-Dimethylquinoline, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This chemical is known to be harmful if swallowed, a skin irritant, a cause of serious eye damage, and may lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield.
Skin Protection Chemical-resistant gloves and a lab coat or impervious clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.

This data is synthesized from safety data sheets for quinoline (B57606) compounds.

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. For solid spills, carefully sweep the material to avoid creating dust and place it in a sealed, clearly labeled container for hazardous waste. For liquid solutions, absorb the spill with an inert material like vermiculite (B1170534) or sand before containerizing.[3]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is through an authorized hazardous waste collection service, in accordance with all local, state, and federal regulations.[3] Never dispose of this chemical down the drain or in general waste streams.

Experimental Protocol for Small Residual Neutralization:

For minute residual amounts on equipment or surfaces, a bisulfite addition reaction can be considered to convert the aldehyde into a more water-soluble bisulfite adduct, facilitating safer cleaning. This procedure should be performed with a thorough risk assessment.

Materials:

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Methanol (B129727)

  • Deionized water

  • Appropriate hazardous waste containers

Procedure:

  • In a well-ventilated chemical fume hood, rinse the contaminated surface or equipment with a small amount of methanol to dissolve any residual this compound.

  • Transfer the methanol rinse into a designated container.

  • Slowly add a saturated aqueous solution of sodium bisulfite to the methanol solution.

  • Allow the reaction to proceed, which will form the water-soluble adduct.

  • All materials used in this process, including the resulting solution and any contaminated items, must be disposed of as hazardous waste.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below. This process ensures safety and regulatory compliance from initial handling to final disposal.

Figure 1. This compound Disposal Workflow start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste: Place in a clearly labeled, sealed, and dedicated hazardous waste container. ppe->segregate storage Store Safely: Keep in a designated, well-ventilated hazardous waste storage area. segregate->storage consult Consult Regulations: Review local, state, and federal disposal regulations. storage->consult contact Contact Licensed Waste Disposal Service consult->contact transport Arrange for Pickup and Transportation by the licensed service. contact->transport end End: Compliant Disposal transport->end

Figure 1. A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound.

By adhering to these guidelines, laboratories can effectively manage the disposal of this compound, fostering a culture of safety and environmental responsibility. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information and consult with your institution's environmental health and safety department for guidance on local regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,8-Dimethylquinoline, a heterocyclic aromatic compound vital in various research and development applications. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., preparing dilute solutions in a fume hood) Tightly fitting safety goggles with side shields.Nitrile gloves (single pair). Inspect for integrity before use.Fully fastened laboratory coat.Not required if handled exclusively within a certified chemical fume hood.
High-Volume Handling or Splash Potential (e.g., transfers, reactions) Safety goggles and a face shield.Double gloving: Nitrile glove as the outer layer, with a more resistant glove (e.g., Viton™ or a laminate like SilverShield®) as the inner layer.Chemical-resistant apron over a laboratory coat.Not required if handled exclusively within a certified chemical fume hood.
Weighing of Solids or Operations with Aerosolization Potential Tightly fitting safety goggles with side shields.Nitrile gloves (single pair).Fully fastened laboratory coat.Use of a certified chemical fume hood is mandatory. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Meticulous planning and execution are crucial for the safe handling of this compound. The following workflow outlines the essential steps from preparation to post-handling procedures.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare and Verify Workspace (Fume Hood, Emergency Equipment) prep_ppe->prep_workspace handling_don Don Appropriate PPE prep_workspace->handling_don handling_weigh Weigh/Measure in Fume Hood handling_don->handling_weigh handling_transfer Perform Transfer/Reaction in Fume Hood handling_weigh->handling_transfer post_decon Decontaminate Work Surfaces handling_transfer->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_disposal Segregate and Dispose of Waste post_doff->post_disposal post_wash Wash Hands Thoroughly post_disposal->post_wash

Safe handling workflow for this compound.

Experimental Protocol: Emergency Procedures for Exposure

Immediate and appropriate action is critical in the event of an accidental exposure to this compound.

Skin Contact:

  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.

  • While flushing, remove any contaminated clothing, ensuring not to spread the chemical to other areas of the body.

  • Wash the affected area gently with soap and water.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with a gentle, steady stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[1][2][3]

  • Do not rub the eyes.[1][3]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention from an ophthalmologist.[3]

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult or has stopped, administer artificial respiration, if trained to do so.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All materials contaminated with this compound, including disposable PPE (gloves, aprons), absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and "this compound".

  • This waste stream should be segregated as a nitrogen-containing organic waste. Do not mix with halogenated or other incompatible waste streams.

Disposal Procedure:

  • Ensure the waste container is tightly sealed.

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides guidance based on structurally similar compounds and established safety principles.

ParameterValue/RecommendationSource/Rationale
Occupational Exposure Limit (OEL) No established PEL or TLV. As a conservative measure, adhere to the AIHA WEEL for Quinoline: 0.001 ppm (0.005 mg/m³) TWA (8-hour) .[4]Based on the structurally similar and more studied compound, Quinoline.
Glove Material Compatibility Nitrile: Suitable for splash protection only. Change gloves immediately upon contamination. Butyl Rubber, Viton™, Laminates (e.g., SilverShield®): Recommended for prolonged contact or immersion. Consider double gloving for high-risk tasks.General chemical resistance charts for heterocyclic and aromatic amine compounds.
Emergency Eyewash/Shower Flush for a minimum of 15-20 minutes .[1][2][3]Standard practice for chemical exposures to the eyes and skin.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.